molecular formula C7H8N4O B559662 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-32-8

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B559662
CAS No.: 84955-32-8
M. Wt: 164.16 g/mol
InChI Key: CNPURSDMOWDNOQ-UHFFFAOYSA-N
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Description

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H8N4O and its molecular weight is 164.16 g/mol. The purity is usually 97%min.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPURSDMOWDNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510969
Record name 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84955-32-8
Record name 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a validated "privileged scaffold" due to its structural resemblance to endogenous purines, allowing it to effectively interact with a wide range of biological targets, most notably protein kinases. This document delves into the compound's fundamental chemical identity, provides a detailed, field-proven synthetic methodology, explores its biological significance, and discusses its application as a foundational building block in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Introduction to the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold is an analog of purine where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor structural modification has profound implications for the molecule's physicochemical and biological properties. The alteration removes a hydrogen bond donor site and changes the electronic distribution, which can be exploited to fine-tune binding affinity and selectivity for specific enzyme targets. Naturally occurring antibiotics such as tubercidin and sangivamycin feature this core structure, highlighting its biological relevance.[1] In modern drug discovery, this scaffold serves as the cornerstone for numerous small-molecule inhibitors targeting enzymes implicated in oncology, neurodegenerative disorders, and inflammatory conditions.[2][3][4]

Core Compound Profile: this compound

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 84955-32-8[5]

  • Molecular Formula: C₇H₈N₄O[5]

  • Molecular Weight: 164.16 g/mol

Chemical Structure
Chemical structure of this compound Figure 1: 2D Structure of this compound
Physicochemical Properties

Quantitative experimental data for this specific intermediate is not extensively published. The table below summarizes key properties based on its structure and data from closely related analogs.

PropertyValue / ObservationRationale / Source
Appearance White to off-white solidTypical for small heterocyclic amines.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol).The heterocyclic rings and polar functional groups confer solubility in polar organic media.
pKa Estimated ~4-5 (pyrimidinic N), ~9-10 (pyrrolic N-H)Based on analogous purine and pyrrole systems. The pyrimidine ring is weakly basic, while the pyrrole N-H is weakly acidic.
LogP Estimated 0.5 - 1.5Calculated based on structural fragments. The methoxy group increases lipophilicity compared to a hydroxyl analog.

Synthesis and Mechanistic Rationale

The synthesis of substituted 7-deazapurines is a well-established field, typically commencing from a pre-formed pyrimidine or pyrrole ring, followed by annulation. For this compound, a common and efficient strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor.

Retrosynthetic Approach & Strategy

The most logical precursor for this target is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions is key to a selective synthesis. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This allows for a controlled, stepwise introduction of the amine and methoxy groups.

Detailed Synthetic Protocol

This protocol is a self-validating system designed for high-yield synthesis and purification.

Step 1: Selective Methoxylation at C4

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent & Base: Add anhydrous methanol (MeOH, ~20 volumes). While stirring under N₂, add sodium methoxide (NaOMe, 1.1 eq, either as a solid or a 25% solution in MeOH) dropwise at 0 °C.

    • Causality: Sodium methoxide serves as both the nucleophile (methoxide) and the base. The reaction is performed at a controlled temperature to favor the more reactive C4 position and minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Amination at C2

  • Reactor Setup: In a sealed pressure vessel, dissolve the crude 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from the previous step in 1,4-dioxane or 2-propanol.

  • Reagents: Add aqueous ammonia (~28-30%, 10-15 eq).

    • Causality: A large excess of ammonia is required to drive the reaction to completion. The reaction is performed in a sealed vessel to maintain the concentration of the volatile ammonia and to allow for heating above its boiling point, which is necessary to displace the less reactive C2 chloride.

  • Reaction: Heat the mixture to 80-100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up & Purification: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., methanol/water) to yield the final product, this compound, as a pure solid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Selective Methoxylation cluster_1 Step 2: Amination 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine->Intermediate  NaOMe, MeOH  0°C to RT Final_Product This compound Intermediate->Final_Product  Aq. NH₃, Dioxane  100°C

Caption: A two-step synthesis of the target compound.

Biological Significance and Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for creating more complex, biologically active molecules. The core structure is a potent ATP-competitive pharmacophore.

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. They function by transferring a phosphate group from ATP to a substrate protein. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth.[4] The 7-deazapurine scaffold of our title compound mimics the adenine portion of ATP. By adding appropriate substituents at the 2-amine and 7-pyrrole positions, medicinal chemists can design potent and selective inhibitors that occupy the ATP-binding pocket of a target kinase, thereby blocking its function.

Therapeutic Potential of Derivatives

The this compound core is a key component in the development of inhibitors for several important kinase targets:

  • LRRK2 Inhibitors: Derivatives of the related 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine have been developed as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in the treatment of Parkinson's disease.[2]

  • EGFR Inhibitors: The scaffold is central to fourth-generation inhibitors of the Epidermal Growth Factor Receptor (EGFR), designed to overcome resistance mutations (like T790M/C797S) that arise during cancer therapy.[6]

  • CSF1R Inhibitors: Highly selective inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), a target in inflammatory diseases and oncology, have been developed using this core structure.[7]

Generalized Kinase Inhibition Pathway

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Binds Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Blocked_Kinase Kinase (Inactive) Inhibitor->Blocked_Kinase Competitively Binds No_Response No_Response Blocked_Kinase->No_Response No Phosphorylation

Caption: Competitive inhibition of a kinase by a 7-deazapurine scaffold.

Conclusion

This compound is more than a simple chemical compound; it is a strategic starting point for the synthesis of next-generation targeted therapies. Its structural similarity to adenine provides a validated foundation for achieving high-potency kinase inhibition. The synthetic routes are robust and scalable, allowing for the generation of diverse chemical libraries. As our understanding of cell signaling pathways deepens, the demand for versatile and "smart" scaffolds like this one will only continue to grow, solidifying its importance in the landscape of modern drug discovery.

References

  • Pharmaffiliates. 4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. [Link]

  • Gangjee, A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 584-588. [Link]

  • precisionFDA. 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. [Link]

  • Zhang, H., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1615-1620. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 1-8. [Link]

  • de Villiers, K. A., et al. (2016). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 11(1), 89-99. [Link]

  • Al-Zoubi, R. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(10), 4069. [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE. Rasayan Journal of Chemistry, 2(4), 776-780. [Link]

  • Wang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(17), 11773-11793. [Link]

  • Vik, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7274-7296. [Link]

  • Srini Chem. (2023). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Blume-Jensen, P., & Hunter, T. (2001). Oncogenic protein kinases.

Sources

An In-depth Technical Guide to the Solubility of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a crucial physicochemical property for its application in pharmaceutical research and development. As a key building block in the synthesis of various bioactive molecules, understanding its behavior in different organic solvents is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and discuss the critical factors influencing this property.

Introduction: The Significance of Solubility in Drug Discovery

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, which are structurally analogous to purines and are prevalent in a variety of biologically active molecules.[1] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and therapeutic efficacy.[2] Poor solubility can lead to challenges in formulation, absorption, and ultimately, clinical utility. Therefore, a thorough characterization of the solubility profile of this compound in a range of organic solvents is an indispensable step in the drug development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₇N₃O[3]
Molecular Weight149.15 g/mol [3]
Structure
TCI Chemicals

The presence of both hydrogen bond donors (the amine and pyrrole N-H) and acceptors (the pyrimidine nitrogens and the methoxy oxygen), along with a relatively planar aromatic system, suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework: Factors Governing Solubility

The adage "like dissolves like" provides a fundamental principle for predicting solubility.[4][5] The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution. This equilibrium is influenced by several factors:

  • Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6] this compound possesses both polar and non-polar characteristics, suggesting it may exhibit a range of solubilities across different organic solvents.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to solvate the amine and pyrrole N-H groups and the nitrogen and oxygen atoms of the molecule.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[4][6] This is in accordance with Le Chatelier's Principle.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[6]

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together is a critical factor. Solvents that can effectively overcome this lattice energy will exhibit higher solubilizing capacity.

Experimental Determination of Solubility: The Gold Standard Protocol

The saturation shake-flask (SSF) method is widely recognized as the gold standard for determining equilibrium solubility due to its reliability and ability to achieve true thermodynamic equilibrium.[2][7]

Experimental Workflow

The following diagram illustrates the key steps in the SSF method for determining the solubility of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-methoxy-7H-pyrrolo [2,3-d]pyrimidin-2-amine to solvent B Agitate suspension at controlled temperature A->B 24-48 hours C Centrifuge or filter to separate solid from liquid B->C Ensure equilibrium D Sample and dilute supernatant C->D Clear supernatant E Determine concentration (e.g., HPLC, UV-Vis) D->E Quantify

Caption: Experimental workflow for the saturation shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 1 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial to create a suspension. The presence of undissolved solid is crucial to ensure saturation.[8]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).[2]

    • Agitate the suspensions for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2] It is advisable to sample at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation:

    • After equilibration, separate the solid and liquid phases. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.[2]

      • Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any solid particles.

  • Sampling and Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Predicted Solubility Profile and Solvent Selection

The following table provides a predicted qualitative solubility profile in a range of common organic solvents, which should be experimentally verified.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with the amine and pyrrole N-H groups, as well as the pyrimidine nitrogens and methoxy oxygen.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole moment and ability to accept hydrogen bonds, facilitating the dissolution of the polar functional groups.
Moderately Polar Ethyl Acetate, AcetoneModerateCan act as hydrogen bond acceptors but not donors. Solubility will depend on the balance between polar and non-polar interactions.
Non-polar Hexane, TolueneLowLacks the ability to form strong interactions with the polar functional groups of the molecule.

Interplay of Molecular Properties and Solubility

The relationship between the physicochemical properties of this compound and its solubility is multifaceted.

molecular_properties_solubility cluster_properties Molecular Properties pKa pKa solubility Solubility pKa->solubility Influences ionization and pH-dependent solubility logP LogP logP->solubility Reflects lipophilicity and solubility in non-polar solvents crystal_structure Crystal Structure (Lattice Energy) crystal_structure->solubility Determines energy required to break solid-state interactions

Caption: Relationship between molecular properties and solubility.

A comprehensive understanding of these properties is crucial for predicting and explaining the observed solubility behavior. For instance, determining the pKa would be essential for understanding its solubility in buffered solutions, a critical aspect of pre-formulation studies.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. While a definitive, publicly available dataset on its solubility is currently lacking, the principles outlined herein, coupled with the robust experimental protocol of the saturation shake-flask method, provide a clear path for researchers to generate this critical data. A thorough characterization of its solubility profile will undoubtedly facilitate its effective utilization in the synthesis of novel therapeutic agents and the development of robust drug formulations.

References

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. 2012-02-10. [Link]

  • ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Semantic Scholar. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Chemsrc. 4-Methoxy-7--D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. [Link]

  • Slideshare. solubility experimental methods.pptx. [Link]

  • PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • National Institutes of Health. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • YouTube. Factors Affecting Solubility. 2010-05-05. [Link]

  • precisionFDA. 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. 2023-01-29. [Link]

  • Alichem. This compound, 98% Purity, C7H8N4O, 5 grams. [Link]

  • International Journal of Scientific Research and Engineering Development. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]

Sources

The Compass of Discovery: A Technical Guide to the Molecular Modeling of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of molecular modeling techniques to the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold. This privileged core is a cornerstone in the design of targeted therapies, particularly in oncology and virology. We will delve into the causality behind methodological choices, offering field-proven insights to navigate the intricate process of in silico drug discovery.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a key pharmacophore found in numerous biologically active compounds. Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The specific analog, this compound, and its derivatives have garnered significant attention for their potential to modulate the activity of various protein kinases and other important biological targets.[1][2][3][4][5][6][7][8] Molecular modeling plays a pivotal role in rationally designing novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The Strategic Framework of Molecular Modeling

A successful molecular modeling campaign for novel this compound analogs is a multi-faceted endeavor. It begins with a thorough understanding of the biological target and culminates in the identification of promising lead candidates for experimental validation. The following workflow illustrates a typical strategic approach.

cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand Design & Preparation cluster_2 Phase 3: Computational Screening & Evaluation cluster_3 Phase 4: Lead Optimization & Validation T_ID Target Identification (e.g., Kinase, Viral Protein) PDB_Prep Protein Structure Preparation (PDB retrieval, cleaning, protonation) T_ID->PDB_Prep Docking Molecular Docking PDB_Prep->Docking Analog_Design Analog Design & Enumeration Lig_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Analog_Design->Lig_Prep Lig_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim QSAR QSAR Modeling MD_Sim->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt ADMET In Silico ADMET Prediction ADMET->Lead_Opt Exp_Val Experimental Validation Lead_Opt->Exp_Val

Caption: A generalized workflow for the molecular modeling of this compound analogs.

Part 1: Target Identification and Preparation

The journey begins with the selection and preparation of the biological target. The majority of reported analogs of this scaffold target protein kinases.

Protocol 1: Protein Target Preparation

  • Obtain the Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures co-crystallized with a ligand similar to the pyrrolo[2,3-d]pyrimidine scaffold.

  • Initial Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or catalytic activity. Retain the co-crystallized ligand for binding site definition.

  • Handle Missing Residues and Loops: Utilize software such as Modeller or the protein preparation wizard in Schrödinger's Maestro to model any missing residues or loops in the protein structure.

  • Protonation and Tautomerization: Assign the correct protonation states for all titratable residues at a physiological pH of 7.4. Pay close attention to the protonation state of histidine residues, as this can significantly impact ligand binding.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be restrained to preserve the overall fold.

Part 2: Ligand Design and Preparation

The design of novel analogs is a creative yet structured process, often guided by existing structure-activity relationship (SAR) data.

Protocol 2: Ligand Preparation

  • 2D Sketching: Draw the 2D structures of the this compound analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations.

  • Ligand Protonation and Tautomerization: Generate possible ionization and tautomeric states for each ligand at a physiological pH.

  • Energy Minimization: Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy conformation.

Part 3: Computational Screening and Evaluation

This phase involves the use of various computational techniques to predict the binding affinity and mode of interaction of the designed analogs with the target protein.

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9]

Protocol 3: Molecular Docking Workflow

  • Grid Generation: Define the binding site on the target protein. This is typically done by generating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

  • Ligand Docking: Dock the prepared library of analogs into the defined binding site using software like AutoDock Vina, Glide, or GOLD.

  • Pose Analysis: Visually inspect the top-scoring docking poses for each analog. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.

  • Scoring and Ranking: Rank the analogs based on their docking scores, which are an estimation of the binding affinity.

cluster_0 Input cluster_1 Docking Protocol cluster_2 Output Protein Prepared Protein Structure Grid Define Binding Site (Grid Generation) Protein->Grid Ligands Prepared Ligand Library Dock Perform Docking Simulation Ligands->Dock Grid->Dock Score Score & Rank Poses Dock->Score Poses Ranked Docking Poses Score->Poses Interactions Predicted Binding Interactions Score->Interactions

Caption: A schematic representation of a typical molecular docking workflow.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

MD simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and the persistence of key interactions over time.[3][7][10][11][12]

Protocol 4: Molecular Dynamics Simulation

  • System Setup: Place the docked ligand-protein complex in a periodic box of water molecules. Add counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to evaluate the persistence of key interactions.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[2][13]

Protocol 5: QSAR Model Development

  • Data Set Preparation: Compile a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).

  • Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each analog.

  • Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

Part 4: Lead Optimization and Validation

The final phase involves refining the most promising candidates and prioritizing them for synthesis and experimental testing.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs is crucial for identifying candidates with drug-like properties.

Table 1: Key In Silico ADMET Properties and Their Significance

PropertySignificanceDesirable Range
LogP Lipophilicity1 - 5
Topological Polar Surface Area (TPSA) Intestinal absorption and BBB penetration< 140 Ų
Number of Hydrogen Bond Donors Membrane permeability≤ 5
Number of Hydrogen Bond Acceptors Membrane permeability≤ 10
Molecular Weight Bioavailability< 500 Da
Ames Test Prediction MutagenicityNon-mutagenic
hERG Inhibition Prediction CardiotoxicityNon-inhibitor

Case Study: Targeting CDK4 with Pyrrolo[2,3-d]pyrimidine Analogs

Several studies have focused on designing pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[2] Molecular docking studies have revealed that these inhibitors typically form hydrogen bonds with the hinge region of the kinase and occupy the hydrophobic pocket.[1]

Table 2: Example Docking Scores and Key Interactions of Hypothetical Analogs with CDK4

Analog IDDocking Score (kcal/mol)Key H-Bond InteractionsKey Hydrophobic Interactions
Parent Scaffold -7.5Val101, His100Ile19, Leu147
Analog A -8.2Val101, His100, Asp104Ile19, Leu147, Val27
Analog B -9.1Val101, His100, Lys147Ile19, Leu147, Ala33
Analog C -6.8Val101Ile19

Conclusion and Future Directions

The molecular modeling of this compound analogs is a powerful strategy for accelerating the discovery of novel therapeutics. By integrating a range of computational techniques, from molecular docking and MD simulations to QSAR and ADMET prediction, researchers can rationally design and prioritize compounds with a higher probability of success in preclinical and clinical development. The continued development of more accurate and efficient computational methods, coupled with the growing availability of high-quality structural and biological data, will undoubtedly further enhance the impact of molecular modeling in the quest for new medicines.

References

  • Dhiman, S. et al. Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics, 40:12, 5323-5337, DOI: 10.1080/07391102.2021.1872957. [Link]

  • QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

  • El-Gamal, M. I. et al. Molecular Modeling Study and Synthesis of Novel pyrrolo[2,3-d]pyrimidines and Pyrrolotriazolopyrimidines of Expected Antitumor and Radioprotective Activities. Archiv der Pharmazie, 341(3), 160-168. [Link]

  • Wang, Y. et al. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Archiv der Pharmazie, 346(10), 759-768. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as a "privileged scaffold," effectively targeting the ATP-binding site of numerous kinases.[2] This guide provides an in-depth exploration of a specific, highly functionalized derivative, 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine , detailing its strategic importance and application in the synthesis of potent kinase inhibitors, with a focus on the Janus Kinase (JAK) family.[3][4] We present detailed synthetic protocols, the rationale behind methodological choices, and characterization data to empower researchers in drug discovery and development.

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[2][5] The development of small molecule inhibitors that target the ATP-binding site of kinases is a validated and highly successful therapeutic strategy.

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, serves as an exceptional starting point for designing such inhibitors.[1] This scaffold mimics the natural ligand ATP, enabling it to anchor within the kinase hinge region, typically through crucial hydrogen bond interactions. This foundational binding allows for the strategic introduction of various substituents at other positions of the ring system to achieve high potency and selectivity for the target kinase.[4][6] Prominent FDA-approved drugs, including the JAK inhibitors Ruxolitinib and Tofacitinib, feature this core structure, underscoring its clinical and commercial significance.[7][8][9]

The subject of this guide, This compound , offers two key functional handles for synthetic elaboration:

  • The 2-amino group provides a nucleophilic site for forming amides, ureas, or for participating in cross-coupling reactions to build complex side chains.

  • The 4-methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments, a common strategy for tuning selectivity and physicochemical properties.[8][10]

Below is a diagram illustrating the core scaffold and its interaction within a kinase ATP binding pocket.

cluster_Key Legend cluster_Interaction Schematic of Kinase Hinge Interaction Key_Hbond Hydrogen Bond Key_Scaffold Pyrrolo[2,3-d]pyrimidine Core Key_Kinase Kinase Hinge Region Key_R Derivatization Vector Scaffold 7H-pyrrolo[2,3-d]pyrimidine (Adenine Mimic) R_group R (Selectivity/Potency) Scaffold->R_group Vector for Modification Hinge_NH1 Hinge Backbone (NH) Scaffold->Hinge_NH1 H-Bond Hinge_CO Hinge Backbone (C=O) Scaffold->Hinge_CO H-Bond G A 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine B 2-amino-4-chloro-7H-pyrrolo [2,3-d]pyrimidine A->B Protocol 1: Ammonia (Nucleophilic Substitution) C 4-methoxy-7H-pyrrolo[2,3-d] pyrimidin-2-amine (Title Compound) B->C Protocol 2: Sodium Methoxide (Methoxylation) D N-methyl-4-methoxy-7H-pyrrolo [2,3-d]pyrimidin-2-amine C->D Protocol 3: Reductive Amination (N-Methylation) E cis-3-(Methyl(4-methoxy-7H-pyrrolo[2,3-d] pyrimidin-4-yl)amino)cyclobutanol (JAK Inhibitor Intermediate) D->E Protocol 4: Buchwald-Hartwig Amination (C-N Coupling)

Caption: Synthetic workflow from a common precursor to a JAK inhibitor intermediate.

Protocol 1: Synthesis of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Rationale: This protocol describes the selective amination at the C4 position of the dichlorinated precursor. The C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position, allowing for regioselective substitution.

  • Materials:

    • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

    • Ammonia in 1,4-dioxane (7 M solution, 10 equiv)

    • Sealed reaction vessel (pressure-rated)

  • Procedure:

    • To a pressure-rated reaction vessel, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

    • Add the 7 M solution of ammonia in 1,4-dioxane.

    • Seal the vessel tightly.

    • Heat the reaction mixture to 110-120 °C with stirring for 16-24 hours.

    • Caution: The reaction generates pressure. Ensure the vessel is appropriately rated and handled behind a blast shield.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude solid can be purified by slurry in hot ethanol or by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the product as a solid.

  • Self-Validation/Characterization:

    • TLC/LC-MS: Monitor reaction completion by observing the consumption of the starting material and the appearance of a new, more polar spot/peak corresponding to the product.

    • ¹H NMR: Expect a shift in the aromatic proton signals and the appearance of a broad singlet corresponding to the new -NH₂ group.

Protocol 2: Synthesis of this compound

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) where the chloride at the C4 position is displaced by a methoxide anion. Sodium methoxide is a strong nucleophile, and the reaction is typically driven to completion with gentle heating.

  • Materials:

    • 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

    • Sodium methoxide (NaOMe), 25 wt% solution in methanol (3.0-5.0 equiv)

    • Methanol (as solvent)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve/suspend 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in methanol in a round-bottom flask.

    • Add the sodium methoxide solution dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize carefully with acetic acid or ammonium chloride solution until pH ~7.

    • Remove the methanol under reduced pressure.

    • The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by silica gel chromatography or recrystallization to obtain this compound.

  • Self-Validation/Characterization:

    • LC-MS: Confirm the expected mass change (loss of Cl, gain of OMe).

    • ¹H NMR: Observe the disappearance of the starting material's aromatic signals and the appearance of a new singlet around 3.9-4.1 ppm, corresponding to the -OCH₃ protons.

Protocol 3: N-Methylation via Reductive Amination

Rationale: While direct alkylation of the 2-amino group is possible, it can lead to over-alkylation. A more controlled approach is reductive amination, which proceeds through an intermediate imine or aminal that is subsequently reduced. This protocol is adapted from syntheses of related JAK inhibitors. [8][10]

  • Materials:

    • This compound (1.0 equiv)

    • Paraformaldehyde (1.5 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend the starting amine and paraformaldehyde in DCE in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the mixture with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude N-methylated product, which can be used directly or purified by chromatography.

  • Self-Validation/Characterization:

    • LC-MS: Confirm the addition of 14 Da to the parent mass.

    • ¹H NMR: A new singlet corresponding to the N-CH₃ group will appear around 3.0-3.2 ppm.

Protocol 4: C-N Coupling for JAK Inhibitor Intermediate Synthesis

Rationale: This final step showcases the utility of the scaffold. The 4-methoxy group is now used as a leaving group in a palladium-catalyzed Buchwald-Hartwig amination reaction to couple the pyrrolopyrimidine core with a cyclobutanol fragment, a key step in synthesizing selective JAK1 inhibitors like PF-04965842. [8][9]

  • Materials:

    • N-methyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 equiv)

    • cis-3-Aminocyclobutanol (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

    • Xantphos (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.10 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry Schlenk flask or microwave vial, add the N-methylated pyrrolopyrimidine, cis-3-aminocyclobutanol, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction to 100-110 °C for 12-24 hours, or until LC-MS indicates completion.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by silica gel chromatography to yield the final intermediate.

  • Self-Validation/Characterization:

    • LC-MS: Confirm the expected molecular weight of the coupled product.

    • ¹H NMR: Look for new signals corresponding to the cyclobutyl ring protons and the disappearance of the methoxy signal.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Protocol 4) Inactive catalyst; insufficient base; wet solvent/reagents.Use fresh Pd₂(dba)₃; ensure base is finely ground and dry; use freshly distilled/anhydrous solvent. Consider a different ligand like RuPhos.
Low Yield in Methoxylation (Protocol 2) Insufficient NaOMe; reaction time too short.Increase equivalents of NaOMe to 5.0; extend reflux time and monitor carefully by LC-MS.
Side Products in N-Methylation (Protocol 3) Over-reaction; impure starting material.Ensure starting amine is pure; add reducing agent slowly at a controlled temperature. Consider alternative methylating agents.
Poor Regioselectivity (Protocol 1) Reaction temperature too high or too low.Optimize temperature. Lower temperatures may favor C4 substitution, while higher temperatures could lead to mixtures.

Conclusion

This compound is a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its dual functionality allows for sequential, controlled modifications to build molecular complexity and fine-tune biological activity. The protocols outlined herein provide a robust framework for synthesizing this intermediate and applying it in advanced C-N cross-coupling reactions, paving the way for the discovery of next-generation kinase inhibitors for a range of therapeutic indications.

References

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  • Process for the preparation of pyrrolo[2,3-d]pyrimidines. (1993).
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  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (2019). PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. [Link]

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  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. (2012). NIH. [Link]

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  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). OSTI.GOV. [Link]

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Application Notes and Protocols for the Preparation of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Deazapurines in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), makes it an ideal framework for the design of ATP-competitive kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[2][3][4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern therapeutic research.

The 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold, in particular, has emerged as a promising platform for the development of targeted therapies. The strategic placement of a methoxy group at the C4 position and an amine at the C2 position provides a unique combination of hydrogen bonding capabilities and steric properties that can be fine-tuned to achieve high affinity and selectivity for specific kinase targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound derivatives, including detailed synthetic protocols, mechanistic insights, and a discussion of their biological significance.

Strategic Synthesis: A Multi-step Approach to the 7-Deazapurine Core

The synthesis of this compound derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by the sequential introduction of the C2-amino and C4-methoxy functionalities, and finally, diversification of the scaffold, typically at the N7 position of the pyrrole ring.

A common and efficient route commences with the commercially available or readily synthesized 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This versatile intermediate allows for selective nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions.

Diagram: Synthetic Strategy Overview

Synthetic_Strategy A 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B Step 1: Selective Amination (C2) A->B NH3 or Amine Source C 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Step 2: Methoxylation (C4) C->D Sodium Methoxide E This compound D->E F Step 3: N7-Derivatization E->F Alkylation, Arylation, etc. G Target Derivatives F->G

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, can be synthesized from readily available precursors. One established method involves the cyclization of a suitable pyrimidine derivative.[5][6]

Materials:

  • 6-Aminouracil

  • Chloroacetaldehyde (40% aqueous solution)

  • Sodium bicarbonate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Dilute hydrochloric acid

Procedure:

  • Preparation of the Intermediate: In a reaction flask, dissolve 6-aminouracil and sodium bicarbonate in water. Heat the mixture to 40-50°C and add a solution of chloroacetaldehyde dropwise. After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour. Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid. Filter the resulting precipitate, wash with water, and dry to obtain the intermediate, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[3]

  • Chlorination: To a flask containing the dried intermediate, add phosphorus oxychloride and N,N-diisopropylethylamine. Heat the reaction mixture to 75-90°C and stir for several hours until the reaction is complete (monitored by TLC).[3]

  • Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The regioselective amination of 2,4-dichloropyrrolo[2,3-d]pyrimidine is a critical step. While SNAr reactions on 2,4-dichloropyrimidines typically favor substitution at the C4 position, specific conditions can be employed to achieve selectivity for the C2 position. The use of ammonia or a primary amine under controlled conditions can favor the desired C2 amination.

Materials:

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Ammonia (in a suitable solvent, e.g., 1,4-dioxane or isopropanol) or an appropriate amine source

  • Sealed reaction vessel

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as 1,4-dioxane or isopropanol.

  • Amination: Add a solution of ammonia in the chosen solvent to the reaction mixture. Seal the vessel and heat to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine isomer.

Protocol 3: Synthesis of this compound

The conversion of the 4-chloro group to a 4-methoxy group is typically achieved through a nucleophilic substitution reaction with sodium methoxide.

Materials:

  • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: Dissolve 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol.

  • Methoxylation: Add a solution of sodium methoxide in methanol to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to reflux to ensure complete conversion. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the pure this compound.

Protocol 4: N7-Derivatization of the Pyrrolo[2,3-d]pyrimidine Core

The N7 position of the pyrrole ring is a common site for introducing diversity into the molecule, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. Alkylation or arylation at this position can be achieved using various methods, including SN2 reactions with alkyl halides or palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound

  • A suitable alkylating or arylating agent (e.g., alkyl halide, aryl boronic acid)

  • A suitable base (e.g., cesium carbonate, potassium carbonate)

  • A suitable solvent (e.g., DMF, DMSO)

  • For cross-coupling reactions: a palladium catalyst and ligand

Procedure (for N-alkylation):

  • Reaction Setup: Dissolve this compound in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Deprotonation: Add a base, such as cesium carbonate or potassium carbonate, to the mixture and stir for a short period to deprotonate the pyrrole nitrogen.

  • Alkylation: Add the desired alkyl halide to the reaction mixture. The reaction is typically stirred at room temperature or heated to facilitate the reaction. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the N7-alkylated derivative.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. The following table summarizes the kinase inhibitory activity of a selection of representative derivatives, highlighting the impact of structural modifications on their potency.

Compound IDR (N7-substituent)R' (Other Substituents)Target KinaseIC₅₀ (nM)Reference
1 HHLRRK2Potent[4][7]
2 CyclopentylHBTK21.7[8]
3 (4-Phenoxyphenyl)methylHEGFRMicromolar[9]
4 H5-iodoPfCDPK4210-530[10][11]
5 MethylH---

Mechanistic Rationale and Causality in Experimental Design

The synthetic strategy and the choice of reagents are guided by the chemical properties of the pyrrolo[2,3-d]pyrimidine core and the desired final product.

  • Regioselectivity in Amination: The C4 position of the 2,4-dichloropyrrimidine is generally more susceptible to nucleophilic attack than the C2 position due to electronic effects. However, by carefully controlling reaction conditions and the nature of the nucleophile, selective amination at C2 can be achieved. The use of ammonia under pressure and elevated temperature can favor the formation of the 2-amino-4-chloro intermediate.

  • Protection of the Pyrrole Nitrogen: For certain derivatizations, particularly at other positions of the pyrrole ring, it may be necessary to protect the N7 nitrogen. Common protecting groups include tosyl (Ts) or a silyl group like triisopropylsilyl (TIPS), which can be introduced and removed under specific conditions.

  • Kinase Binding and Structure-Activity Relationship: The 2-amino group and the pyrimidine nitrogens often form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 4-methoxy group can influence solubility and may also interact with the protein. Substituents at the N7 position typically project into the solvent-exposed region, allowing for the introduction of various functionalities to modulate properties such as potency, selectivity, and pharmacokinetics without disrupting the core binding interactions.

Diagram: Kinase Inhibitor Binding Mode

Kinase_Binding cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Inhibitor This compound Derivative Inhibitor->Hinge H-Bonds (2-Amino & Pyrimidine N) Solvent Solvent Exposed Region Inhibitor->Solvent N7-Substituent Interaction

Caption: Schematic representation of the binding mode of a 7-deazapurine inhibitor in a kinase active site.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic protocols outlined in this application note provide a robust framework for accessing a wide range of derivatives. By systematically exploring the structure-activity relationships, researchers can further optimize the properties of these compounds to develop novel therapeutics for the treatment of cancer, inflammatory diseases, and other conditions driven by aberrant kinase activity. Future work in this area will likely focus on the development of more complex derivatives with improved pharmacokinetic profiles and the exploration of their efficacy in in vivo models.

References

  • Gangjee, A., et al. (2017). Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora and epidermal growth factor receptor kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1143-1153. [Link]

  • Wang, Y., et al. (2023). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
  • He, X., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2236-2240. [Link]

  • de Villiers, K. A., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(15), 1545-1551. [Link]

  • Zhang, Y., et al. (2012). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Pharmaceuticals, 43(11), 903-906. [Link]

  • de Villiers, K. A., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(15), 1545-1551. [Link]

  • Zhang, Y., et al. (2012). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-methoxy-7H-pyrrolo(2,3-D)pyrimidine. Retrieved from [Link]

  • Basnet, A., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(7), 1135-1148. [Link]

  • Gangjee, A., et al. (2017). Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora and epidermal growth factor receptor kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1143-1153. [Link]

  • Barabasz, A., et al. (2010). (1)H,(13)C and (19)F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d(6). Magnetic Resonance in Chemistry, 48(3), 244-248. [Link]

  • He, X., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2236-2240. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Ben, P., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. U.S.
  • SpectraBase. (n.d.). 2-Amino-4-methoxy-7H-pyrrolo(2,3-D)pyrimidine. Retrieved from [Link]

  • Wang, T., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 829. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96-112. [Link]

  • Pathak, V. N., et al. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development, 5(4), 1-10. [Link]

Sources

Application Notes & Protocols: Development of Anticancer Agents from the 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged scaffold in medicinal chemistry, renowned for its structural resemblance to adenine, the natural ligand for ATP.[1] This mimicry makes it an exceptional platform for designing potent inhibitors of ATP-dependent enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel anticancer agents derived from the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold. We will delve into the strategic rationale behind derivatization, provide detailed, field-tested protocols for synthesis and biological screening, and offer insights into interpreting structure-activity relationship (SAR) data to guide lead optimization.

Introduction: The 7-Deazapurine Scaffold as a Kinase Inhibitor

Protein kinases are a major focus of modern cancer drug discovery.[2] The 7-deazapurine framework of pyrrolo[2,3-d]pyrimidines offers an adaptable platform for creating selective and potent kinase inhibitors.[1] Compounds based on this scaffold have been successfully developed to target a wide array of kinases implicated in oncology, including Epidermal Growth Factor Receptor (EGFR), Rearranged during Transfection (RET) kinase, Axl receptor tyrosine kinase, and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]

The core structure provides key interaction points within the ATP-binding pocket of kinases:

  • The Pyrimidine Ring: The nitrogen atoms can form critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that anchors ATP.

  • The Pyrrole Ring: The N7-H group can act as a hydrogen bond donor, while the C5 position provides a vector for substitution into the solvent-exposed region, allowing for modulation of potency and selectivity.[3]

Our focus, the This compound scaffold, combines these features with specific functionalities. The 2-amino group provides an additional hydrogen bond donor, while the 4-methoxy group is strategically positioned to influence solubility and electronic properties, potentially offering advantages over the more common 4-amino or 4-chloro substituents.

Synthetic Strategy: From Core Scaffold to Diversified Library

The development of a diverse library of analogues is essential for establishing a robust SAR. A common and effective synthetic strategy begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following workflow outlines a logical path to the target compounds.

G cluster_0 Core Synthesis cluster_1 N7-Position Diversification cluster_2 C5-Position Diversification A 4-Chloro-2-amino- 7H-pyrrolo[2,3-d]pyrimidine B Nucleophilic Substitution (NaOCH3, MeOH, Reflux) A->B C LEAD SCAFFOLD 4-Methoxy-2-amino- 7H-pyrrolo[2,3-d]pyrimidine B->C E N7-Alkylation / Arylation (Alkyl/Benzyl Halide, Base) C->E G Iodination (NIS) C->G D N7-Protection (e.g., SEM-Cl) F N7-Substituted Analogues E->F I Suzuki Coupling (Boronic Acids, Pd Catalyst) F->I Combine Modifications H 5-Iodo Intermediate G->H H->I J 5-Aryl/Heteroaryl Analogues I->J

Caption: Synthetic workflow for generating diverse anticancer agents.

Protocol 1: Synthesis of the 4-Methoxy-2-amino-7H-pyrrolo[2,3-d]pyrimidine Scaffold

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to replace the 4-chloro group with a methoxy group. This reaction is generally efficient for electron-deficient heterocyclic systems.

Rationale: The chlorine atom at the C4 position is a good leaving group, readily displaced by strong nucleophiles like methoxide. Methanol serves as both the solvent and the source of the methoxide ion when a base like sodium methoxide is used.

Reagents and Materials:

  • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium methoxide (NaOCH₃)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Procedure:

  • Dissolve 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.5-2.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation. The reaction typically takes 2-4 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with a mild acid (e.g., acetic acid) until pH ~7.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel to yield the pure 4-methoxy-2-amino-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: N7-Position Diversification via Alkylation

Rationale: The N7 position of the pyrrole ring often points towards a deep hydrophobic pocket in the kinase active site. Substituting this position with various alkyl or aryl groups is a proven strategy to enhance potency and modulate selectivity.[8]

Reagents and Materials:

  • 4-Methoxy-2-amino-7H-pyrrolo[2,3-d]pyrimidine (or a protected version)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃)

  • Substituted benzyl bromide or other alkyl halide (1.2 eq)

  • Standard workup and purification supplies

Step-by-Step Procedure:

  • To a solution of the starting pyrrolopyrimidine (1.0 eq) in anhydrous DMF, add the base (2.0-3.0 eq).[9]

  • Stir the suspension at room temperature for 15-20 minutes to deprotonate the pyrrole nitrogen.

  • Add the desired alkyl or benzyl halide (1.2 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 70°C) for 18-24 hours, monitoring by TLC.[10]

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N7-substituted analogue.

Biological Evaluation Cascade

A systematic, tiered approach to biological evaluation is critical for efficient drug development. The cascade should begin with broad, high-throughput assays and progress to more complex, low-throughput mechanistic studies for the most promising compounds.

G cluster_moa MOA Confirmation A Synthesized Compound Library B Primary Screen: In Vitro Kinase Assay (IC50) A->B Potency C Secondary Screen: Cellular Antiproliferative Assay (GI50) B->C Hits (IC50 < 1 µM) D Mechanism of Action Studies C->D Leads (GI50 < 1 µM) E Western Blot (Target Phosphorylation) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (Annexin V / PI) D->G H Lead Candidate for In Vivo Studies D->H

Caption: A tiered biological evaluation cascade for screening novel inhibitors.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

Rationale: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It provides a quantitative measure (GI₅₀ or IC₅₀) of a compound's ability to inhibit cancer cell growth.[11][12]

Reagents and Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF7 breast carcinoma)[7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Multichannel pipette and microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Count the cells and dilute to a final concentration of 5,000-10,000 cells per 100 µL of medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration (log scale) and determine the GI₅₀ value (concentration causing 50% inhibition of cell growth) using non-linear regression analysis.

Mechanism of Action & Structure-Activity Relationships

Once active compounds ("hits") are identified from cellular screens, it is crucial to confirm that their anticancer effect is due to the intended mechanism—in this case, kinase inhibition.

Visualizing the Mechanism: Kinase Inhibition

The primary mechanism for this class of compounds is competitive inhibition at the ATP-binding site of a target protein kinase. This prevents the phosphorylation of downstream substrate proteins, thereby blocking signal transduction pathways that promote cell proliferation and survival.[2]

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling Kinase1 Kinase (Active) Substrate1 Substrate Protein Kinase1->Substrate1 P ATP1 ATP ATP1->Kinase1 pSubstrate1 Phosphorylated Substrate (pS) Signal1 Downstream Signaling & Cell Proliferation pSubstrate1->Signal1 Kinase2 Kinase Substrate2 Substrate Protein Kinase2->Substrate2 No Phosphorylation ATP2 ATP ATP2->Kinase2 Blocked Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase2 Binds to ATP Pocket Signal2 SIGNALING BLOCKED Substrate2->Signal2

Caption: Competitive inhibition of a protein kinase by a pyrrolopyrimidine agent.

Interpreting Data: A Hypothetical SAR Table

After synthesizing and testing a library of compounds, the data should be organized to facilitate SAR analysis.

CmpdN7-SubstituentC5-SubstituentKinase IC₅₀ (nM)HT-29 GI₅₀ (µM)
1 -H-H>10,000>50
2 Benzyl-H55019.2
3 3,5-Dimethoxybenzyl-H451.8
4 Benzyl4-Fluorophenyl150.45
5 3,5-Dimethoxybenzyl4-Fluorophenyl2.1 0.08

SAR Insights from Hypothetical Data:

  • Core Scaffold (1): The unsubstituted core is inactive, highlighting the need for substitutions to achieve potency.

  • N7-Substitution (2 vs 1): Adding a simple benzyl group at N7 introduces significant activity, confirming the importance of this position for kinase engagement.[13]

  • N7 Electronics (3 vs 2): The addition of electron-donating methoxy groups on the benzyl ring enhances potency over 10-fold, suggesting a favorable interaction with a specific region of the kinase pocket.[8]

  • C5-Substitution (4 vs 2): Introducing a phenyl group at C5 via Suzuki coupling dramatically increases both kinase and cellular potency, likely by providing additional van der Waals interactions or accessing a new pocket.

  • Synergistic Effects (5 vs 3 & 4): Combining the optimal N7-substituent (3,5-dimethoxybenzyl) with the potent C5-substituent (4-fluorophenyl) results in a synergistic improvement in activity, yielding a highly potent lead compound. This demonstrates a successful multi-point optimization strategy.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. Through rational design, guided by established medicinal chemistry principles, and systematic evaluation using the protocols outlined in this guide, researchers can efficiently generate and optimize lead compounds. The key to success lies in a logical, iterative cycle of synthesis, biological testing, and SAR analysis to build upon initial findings and ultimately identify candidates with potent and selective anticancer activity.

References

  • Gudimella, R., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Bobbili, K. K., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Wang, X., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]

  • Ganguly, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhao, C., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sroor, F. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. BMC Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. ResearchGate. Available at: [Link]

  • Patel, A. B., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Sroor, F. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. PubMed. Available at: [Link]

  • Xu, S., et al. (2023). Design, synthesis, and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Al-Ostath, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Chen, C., et al. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters. Available at: [Link]

  • De Villiers, K. A., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. Available at: [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine scaffold, represents a "privileged" heterocyclic system in medicinal chemistry. Its structural resemblance to the native purine core allows it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a wide array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making kinase inhibitors a cornerstone of modern targeted therapies. The 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine core has emerged as a particularly promising starting point for the development of potent and selective kinase inhibitors, especially targeting the Janus kinase (JAK) family.[3][4][5]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) principles governing the kinase inhibitory activity of this compound analogs. We will delve into the rationale behind substituent modifications at key positions of the scaffold and provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds.

Structure-Activity Relationship (SAR) of this compound Analogs

The development of potent and selective kinase inhibitors from the this compound scaffold hinges on a systematic exploration of substitutions at three primary positions: the C4-methoxy group, the N7-position of the pyrrole ring, and the C2-amine.

The C4-Position: Modulating Potency and Selectivity

The substituent at the C4-position plays a crucial role in the interaction with the hinge region of the kinase ATP-binding pocket. While this guide focuses on the 4-methoxy analog, it is important to understand the broader context of C4-substitutions. Replacing the methoxy group with larger alkoxy groups, such as an ethoxy group, has been shown to be a viable strategy in the development of potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[6] The choice of the C4-substituent can significantly influence the selectivity profile of the inhibitor across the kinome. For instance, in a related series of 7H-pyrrolo[2,3-d]pyrimidines, the introduction of a 4-anilino moiety led to dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA).[1]

The N7-Position: Exploring the Solvent-Exposed Region

The N7-position of the pyrrole ring is typically directed towards the solvent-exposed region of the ATP-binding site. This position is a prime location for introducing larger and more complex substituents to enhance potency, improve pharmacokinetic properties, and fine-tune selectivity. SAR studies on related 7H-pyrrolo[2,3-d]pyrimidine scaffolds have shown that the introduction of substituted benzyl groups at the N7-position can significantly impact antitumor activity.[7] For example, methoxy substitutions on an N7-benzyl ring were found to improve the antitumor activity of certain 5,7-disubstituted pyrrolo[2,3-d]pyrimidines.[7] The nature of the substituent at N7 can also be critical for achieving selectivity for specific kinases, such as Bruton's tyrosine kinase (BTK).

The C2-Amine: A Key Interaction Point

The 2-amino group is a critical hydrogen bond donor, typically interacting with a conserved residue in the kinase hinge region. While often unsubstituted, modifications at this position can be explored to further optimize binding affinity and selectivity. However, any modification must be carefully considered to avoid disrupting this crucial hydrogen bonding interaction.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Analog

This protocol outlines a general synthetic route for the preparation of N7-substituted this compound analogs, starting from the commercially available 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Workflow for the Synthesis of N7-Substituted this compound Analogs:

Synthesis_Workflow A 2-Amino-4-chloro-7H- pyrrolo[2,3-d]pyrimidine B N7-Alkylation A->B R-X, Base (e.g., NaH) DMF C N7-Substituted-2-amino-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine B->C D Methoxylation C->D NaOMe, MeOH Reflux E N7-Substituted-4-methoxy-7H- pyrrolo[2,3-d]pyrimidin-2-amine D->E

Caption: Synthetic workflow for N7-substituted analogs.

Step-by-Step Methodology:

  • N7-Alkylation:

    • To a solution of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the desired alkylating agent (R-X, e.g., benzyl bromide, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N7-substituted-2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Methoxylation:

    • Dissolve the N7-substituted-2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a solution of sodium methoxide (NaOMe, 5.0 eq) in methanol.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the final N7-substituted-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol describes a generalized in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as JAK1. This method is based on a luminescence-based assay that measures ATP consumption.

Workflow for In Vitro Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound D Dispense compound dilutions into 384-well plate A->D B Prepare 2X enzyme/ substrate mix E Add enzyme/substrate mix and incubate B->E C Prepare 2X ATP solution F Initiate reaction with ATP C->F D->E E->F G Incubate for reaction time F->G H Stop reaction and deplete remaining ATP G->H I Add detection reagent and incubate H->I J Measure luminescence I->J K Calculate % inhibition and determine IC50 J->K

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a 384-well assay plate, add 5 µL of the serially diluted test compound.

    • Add 2.5 µL of a 4X solution of JAK1 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide) in kinase assay buffer.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for JAK1.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of a stop/detection reagent (e.g., ADP-Glo™ Reagent).

    • Incubate at room temperature for 40 minutes to deplete unconsumed ATP.

    • Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Assay - Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details a method to assess the cellular activity of the synthesized analogs by measuring the inhibition of cytokine-induced STAT3 phosphorylation in a relevant cell line.

Workflow for p-STAT3 Western Blot:

Western_Blot_Workflow A Seed and starve cells B Pre-treat with test compound A->B C Stimulate with cytokine (e.g., IL-6) B->C D Lyse cells and quantify protein C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Blocking F->G H Primary antibody incubation (anti-p-STAT3, anti-total STAT3, anti-loading control) G->H I Secondary antibody incubation H->I J Chemiluminescent detection I->J K Image acquisition and analysis J->K

Caption: Workflow for Western blot analysis of p-STAT3.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or a leukemia cell line with an active JAK-STAT pathway) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.[8][9][10]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control to determine the relative levels of STAT3 phosphorylation.

Data Presentation

Table 1: Illustrative SAR Data for N7-Substituted this compound Analogs against JAK1

CompoundR (N7-Substituent)JAK1 IC50 (nM)
1 H500
2a Benzyl150
2b 4-Fluorobenzyl80
2c 4-Methoxybenzyl120
2d 3,4-Dichlorobenzyl50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription Inhibitor 4-methoxy-7H-pyrrolo [2,3-d]pyrimidin-2-amine analog Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of the pyrrolo[2,3-d]pyrimidine analogs.

Conclusion

The this compound scaffold is a versatile and highly tractable starting point for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships at key positions of this core, coupled with robust synthetic and biological evaluation protocols, is essential for the successful development of novel therapeutic agents. The methodologies and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working in this exciting area of medicinal chemistry.

References

  • Zhang, X., Yue, P., Page, B. D. G., Li, T., Zhao, W., Namanja, A. T., Paladino, D., Zhao, J., Chen, Y., Gunning, P. T., & Turkson, J. (2011). Orally bioavailable small-molecule inhibitor of STAT3 signaling induces regression of human lymphoma and breast cancer xenografts. Molecular Cancer Therapeutics, 10(8), 1789-1799.
  • STAT-3/phosphoSTAT-3 western blot. (2007). Protocol Online. Retrieved from [Link]

  • Dittrich, A., Luebke, A. M., & Reeh, M. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102508.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (New York, N.Y.), 341(6141), 84–87.
  • Application Notes and Protocols for Studying JAK/STAT Signaling in Primary Lymphocytes Using Itacitinib. (2025). BenchChem.
  • Application Notes and Protocols: Western Blot Analysis of Phosphorylated STAT3 Following Ivarmacitinib Tre
  • The JAK-STAT Signaling Pathway. (n.d.). Assay Genie. Retrieved January 15, 2026, from [Link]

  • Gangjee, A., Kurup, S., Ihnat, M., Thorpe, J. E., & Shenoy, S. S. (2009). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & medicinal chemistry, 17(17), 6347–6357.
  • JAK STAT Signaling Pathway. (n.d.). Advanced Cell Diagnostics. Retrieved January 15, 2026, from [Link]

  • Bar-Yeh, A., & Green, K. D. (2014). Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of enzyme inhibition and medicinal chemistry, 30(6), 946–953.
  • Bar-Yeh, A., & Green, K. D. (2017). Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1184-1191.
  • JAK-STAT Signaling Pathway: A Comprehensive Explor
  • Henderson, J. L., To, C., Lee, J. C., Gúllar, A. R., Lee, D. W., Chan, B. K., ... & He, Y. (2018). Discovery of 4-ethoxy-7H-pyrrolo [2, 3-d] pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & medicinal chemistry letters, 28(9), 1581-1585.
  • JAK-STAT Cell Signaling Pathway. (n.d.). Thermo Fisher Scientific.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). International Journal of Scientific Research and Engineering Development, 6(3).
  • Blake, J. F., Barlaam, B., Beltran, P., Boyle, R. G., Caspers, N., Chambers, L., ... & Wood, E. R. (2010). Discovery of 4-amino-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(13), 5143-5156.
  • Liu, M., Wang, Y., Li, Y., Zhang, Y., Wang, L., & Zhang, H. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. Archiv der Pharmazie.
  • Singh, R., Kaur, H., & Singh, V. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(4), 236-249.
  • Wang, S., Dong, J., Li, Y., Wang, Y., Zhang, Y., Wang, L., & Zhang, H. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo [2, 3-d] pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European journal of medicinal chemistry, 169, 121-143.
  • Lundgren, L., Almkvist, J., Eriksson, P. O., Larsson, R., & Hallberg, A. (2023). Synthesis and Development of Highly Selective Pyrrolo [2, 3-d] pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7436-7451.
  • Vasilevich, N. I., Kananovich, D. G., & Spasov, A. A. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrrolo[2,3-d]pyrimidine derivative. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds with significant biological activity, making their efficient synthesis crucial for further research and development.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically approached via a nucleophilic substitution of a suitable precursor like 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with sodium methoxide.

Issue 1: Low to No Yield of the Desired 4-methoxy Product, with Starting Material Recovered

Question: My TLC and LC-MS analysis show incomplete conversion of the 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material, even after prolonged reaction times. What could be the cause?

Answer: This is a common challenge that can often be attributed to several factors related to the nucleophile and reaction conditions.

  • Causality: The nucleophilicity of sodium methoxide can be hampered by moisture in the reaction solvent or by using a weak base that does not fully deprotonate methanol. Additionally, inadequate temperature can lead to a sluggish reaction rate.

  • Recommended Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous methanol as the solvent.

    • Freshly Prepared Sodium Methoxide: Prepare sodium methoxide fresh by carefully adding sodium metal to anhydrous methanol. Commercial sodium methoxide can degrade upon storage and absorb moisture.

    • Temperature Optimization: While the reaction is often run at room temperature to reflux, a systematic temperature study can identify the optimal condition. Start with room temperature and gradually increase to the reflux temperature of methanol (around 65 °C), monitoring the reaction progress by TLC.

    • Excess Nucleophile: Using a larger excess of sodium methoxide (e.g., 3-5 equivalents) can help drive the reaction to completion.

Issue 2: Formation of Significant Impurities or Byproducts

Question: I am observing multiple spots on my TLC plate, and the purity of my isolated product is low. What are the likely side products and how can I avoid them?

Answer: Side reactions can lead to a complex mixture of products, complicating purification.

  • Causality: The primary side product is often the hydrolysis of the 4-chloro starting material back to 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-one if there is water in the reaction mixture. Another possibility is the formation of N-methylated byproducts if the reaction temperature is too high or if certain catalysts are used.

  • Recommended Solutions:

    • Control of Moisture: As mentioned in the previous point, maintaining strict anhydrous conditions is critical to prevent hydrolysis.

    • Temperature Control: Avoid excessively high temperatures, which can promote side reactions. A moderate temperature, such as the reflux temperature of methanol, is generally sufficient.

    • Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Column chromatography on silica gel is often effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can separate the desired product from impurities.

Issue 3: Difficulty in Product Isolation and Purification

Question: My crude product is an oil or a sticky solid, and I am struggling to purify it by recrystallization. What are my options?

Answer: The physical properties of the crude product can make purification challenging.

  • Causality: The presence of residual solvent, unreacted starting materials, or byproducts can prevent the product from crystallizing. The inherent solubility of the product in various solvents also plays a key role.

  • Recommended Solutions:

    • Solvent Removal: Ensure all solvents are thoroughly removed from the crude product under high vacuum.

    • Column Chromatography: This is the most reliable method for purifying non-crystalline products. A carefully chosen solvent system is key. You can use TLC to screen for an appropriate solvent system that gives good separation between your product and impurities.

    • Trituration: If the product is a sticky solid, trituration with a solvent in which the product is sparingly soluble but the impurities are soluble can help to solidify and purify the product. Diethyl ether or a mixture of hexane and ethyl acetate are often good choices for trituration.

    • Recrystallization Solvent Screening: If you wish to attempt recrystallization, screen a variety of solvents or solvent mixtures. Common solvents for recrystallization of polar heterocyclic compounds include ethanol, methanol, acetonitrile, or mixtures with water.

Experimental Workflow and Protocols

The following is a generalized workflow for the synthesis of this compound.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Oven-dried round-bottom flask under N2 B Add 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B C Add anhydrous methanol B->C D Prepare fresh sodium methoxide solution C->D E Add sodium methoxide solution dropwise at 0 °C D->E F Warm to room temperature, then reflux E->F G Monitor by TLC until starting material is consumed F->G H Cool to room temperature G->H I Neutralize with acetic acid or NH4Cl (aq) H->I J Remove methanol under reduced pressure I->J K Extract with ethyl acetate J->K L Wash with brine, dry over Na2SO4 K->L M Concentrate the organic layer L->M N Purify by silica gel column chromatography M->N O Characterize the pure product (NMR, MS) N->O

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol for Synthesis

Materials:

  • 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium metal

  • Anhydrous methanol

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous methanol. Carefully add small pieces of sodium metal portion-wise to the methanol at 0 °C. Stir until all the sodium has dissolved.

  • Reaction: To a separate flame-dried round-bottom flask under nitrogen, add 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and anhydrous methanol. Cool the mixture to 0 °C and add the freshly prepared sodium methoxide solution dropwise.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the excess sodium methoxide by adding glacial acetic acid or a saturated aqueous solution of ammonium chloride until the pH is approximately 7.

  • Extraction: Remove the methanol under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this reaction?

A1: The yield can vary significantly depending on the scale of the reaction and the purity of the starting materials. With optimized conditions, yields in the range of 60-80% can be expected.

Q2: Can I use a different base to generate methoxide?

A2: While sodium metal is common, other strong bases like sodium hydride (NaH) can also be used to deprotonate methanol to form sodium methoxide. However, NaH is a solid and can be more challenging to handle than sodium metal.

Q3: My NMR spectrum shows a broad singlet for the pyrrole N-H proton. Is this normal?

A3: Yes, the N-H proton of the pyrrole ring often appears as a broad singlet in the 1H NMR spectrum, typically in the range of 11-12 ppm.[1][3] The exact chemical shift and peak shape can be influenced by the solvent and concentration.

Q4: How can I confirm the successful substitution of the chloro group with a methoxy group?

A4: The most definitive methods are 1H NMR and 13C NMR spectroscopy. In the 1H NMR spectrum, you should observe a new singlet integrating to three protons, typically in the range of 3.8-4.2 ppm, corresponding to the methoxy group. In the 13C NMR, a new carbon signal around 55-60 ppm will appear. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.

Q5: Is the 7H-pyrrolo[2,3-d]pyrimidine core stable to acidic or basic conditions?

A5: The pyrrolo[2,3-d]pyrimidine core is generally stable under a range of conditions. However, strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation. The workup should be performed carefully to neutralize the reaction mixture to a pH of around 7.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent Anhydrous MethanolServes as both the solvent and the source of the methoxide nucleophile.
Base Sodium Metal or Sodium HydrideStrong base required to generate the methoxide nucleophile.
Temperature 0 °C to Reflux (approx. 65 °C)Initial low temperature for controlled addition, followed by heating to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Workup Neutralization with Acetic Acid or NH4ClQuenches the excess base to prevent product degradation during workup.
Purification Silica Gel Column ChromatographyEffective for separating the product from starting materials and byproducts.

Troubleshooting Logic Diagram

Start Low Yield or Incomplete Reaction Check_Moisture Check for Moisture Contamination Start->Check_Moisture Impurity_Issue Significant Impurities Observed Start->Impurity_Issue Purification_Difficulty Difficulty in Purification Start->Purification_Difficulty Anhydrous Use Anhydrous Solvents and Inert Atmosphere Check_Moisture->Anhydrous Yes Fresh_Base Prepare Fresh Sodium Methoxide Check_Moisture->Fresh_Base Yes Check_Temp Review Reaction Temperature Check_Moisture->Check_Temp No Optimize_Temp Optimize Temperature (e.g., increase to reflux) Check_Temp->Optimize_Temp Too Low Check_Stoichiometry Check Stoichiometry of Nucleophile Check_Temp->Check_Stoichiometry Optimal Increase_Nucleophile Increase Equivalents of Sodium Methoxide Check_Stoichiometry->Increase_Nucleophile Insufficient Hydrolysis Check for Hydrolysis of Starting Material Impurity_Issue->Hydrolysis Hydrolysis->Anhydrous Yes Chromatography Employ Column Chromatography Purification_Difficulty->Chromatography Trituration Attempt Trituration Purification_Difficulty->Trituration

Caption: A troubleshooting workflow for common issues in the synthesis.

References

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][4]BENZOPYRAN-7-ONE. International Journal of Pharmaceutical Science and Health Care. Available at: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2023). International Journal of Scientific Research and Engineering Development. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Available at: [Link]

  • Jiao, X., et al. (2012). Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Available at: [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020). Google Patents.
  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. (2018). National Institutes of Health. Available at: [Link]

  • phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aur. (2017). Taylor & Francis Online. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). MDPI. Available at: [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). National Institutes of Health. Available at: [Link]

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Technical Support Center: Purifying 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful purification of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This molecule, a key heterocyclic scaffold in medicinal chemistry and drug discovery, presents unique purification challenges due to its structural properties. Its pyrrolopyrimidine core, combined with a basic amine and a polar methoxy group, dictates its behavior during separation processes, often leading to common issues like poor recovery, peak tailing in chromatography, and difficulties in crystallization.

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols designed for researchers, scientists, and drug development professionals. Our focus is not just on the "how," but the "why," empowering you to make informed decisions to achieve the highest purity for your compound.

Section 1: Initial Assessment & Stability Considerations

Before proceeding with any large-scale purification, a preliminary analysis of your crude material is essential. This initial assessment can save significant time and resources.

Question: My initial synthesis has yielded a crude solid. What are the first steps I should take before attempting purification?

Answer: A thorough initial analysis is critical.

  • Preliminary Characterization: Obtain a proton NMR (¹H NMR) of your crude material. This will give you a rough estimate of purity and confirm the presence of your desired product. It can also reveal the presence of unreacted starting materials or major byproducts.

  • Solubility Testing: Test the solubility of your crude product in a range of common laboratory solvents (e.g., methanol, ethyl acetate, dichloromethane, hexane, water). This information is vital for choosing an appropriate purification method. The related compound, 4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is noted to be soluble in methanol and sparingly soluble in ethyl acetate, which can be a good starting point[1].

  • Stability Check via TLC: The pyrrolopyrimidine core can be sensitive to its environment. Before committing your entire batch to a purification method, particularly silica gel chromatography, assess its stability. Spot your crude compound on a TLC plate, let it sit on the benchtop for an hour, and then elute it. If a new spot appears or the original spot streaks, it may indicate decomposition on the silica surface[2][3]. Similar heterocyclic structures are known to be unstable in highly acidic or alkaline conditions[4].

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common method for purifying compounds of this class. However, the basic nature of this compound can cause problematic interactions with standard silica gel.

Question: I'm seeing significant peak tailing or streaking during my silica gel column chromatography. How can I achieve sharp, well-defined peaks?

Answer: Peak tailing is a classic sign of a basic compound interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to slow, non-uniform elution.

Causality: The lone pairs on the nitrogen atoms of your compound are protonated by the acidic silica, causing strong, sometimes irreversible, binding. To achieve good separation, you must neutralize these acidic sites.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. It will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Ammonia in Methanol: Using a 7N solution of ammonia in methanol as part of your polar solvent component (e.g., in a DCM/MeOH system) is also highly effective.

Question: My compound is very polar and has a very low Rf value, even in 10% Methanol in Dichloromethane. It won't elute from the column. What should I do?

Answer: This indicates that your mobile phase is not polar enough to effectively displace your compound from the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Systematically increase the percentage of the polar solvent (e.g., methanol). A gradient elution, where you gradually increase the polarity of the mobile phase during the run, is often the best strategy for eluting highly polar compounds while still separating them from less polar impurities.[3]

  • Switch Solvent System: If increasing the methanol concentration doesn't work or leads to poor separation, consider a different solvent system. Sometimes a switch in solvent selectivity, for example to an acetone/hexane or an ethyl acetate/heptane system (with a basic modifier), can dramatically alter the elution profile.

  • Change the Stationary Phase: If your compound is irreversibly adsorbed or simply too polar for silica, an alternative stationary phase is the best option.[2]

    • Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent choice for basic compounds.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will elute earlier. This is often an excellent, albeit more expensive, alternative.

Column Chromatography Troubleshooting Workflow

start Crude Sample Loaded tlc TLC Analysis of Crude start->tlc decision1 Good Rf & Separation? tlc->decision1 decision2 Symmetric Spot? decision1->decision2 No run_column Run Column with Optimized Solvent System decision1->run_column Yes decision3 Compound Eluting? decision2->decision3 Yes add_base Add Basic Modifier (0.5% Et3N or NH3/MeOH) to Mobile Phase decision2->add_base No (Streaking) increase_polarity Increase Mobile Phase Polarity (e.g., Gradient Elution) decision3->increase_polarity No (Rf=0) check_stability Check for Decomposition (2D TLC) decision3->check_stability Maybe success Pure Compound run_column->success add_base->tlc increase_polarity->tlc switch_stationary Switch Stationary Phase (Alumina or C18 Reverse Phase) switch_stationary->success check_stability->switch_stationary Decomposing

Caption: A troubleshooting workflow for column chromatography.

Recommended Solvent Systems for TLC/Chromatography
Mobile Phase SystemTypical Ratio (v/v)Notes
Dichloromethane (DCM) / Methanol98:2 to 90:10A standard starting point. Good for a wide range of polarities.
DCM / Methanol + 0.5% Triethylamine95:5 + 0.5%Excellent for preventing peak tailing of basic amines on silica gel.[2]
Ethyl Acetate (EtOAc) / Hexane or Heptane50:50 to 100% EtOAcOffers different selectivity compared to DCM/MeOH. Also requires a basic modifier for this compound.
DCM / 7N Ammonia in Methanol95:5A strong basic modifier system that is very effective at preventing streaking.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially as a final polishing step after chromatography. Success depends entirely on the choice of solvent.

Question: I tried to recrystallize my compound, but it "oiled out" into a gooey mess at the bottom of the flask. What went wrong?

Answer: "Oiling out" is a common problem that occurs when the compound comes out of solution above its melting point or when the solution is too supersaturated.[2] The presence of impurities can also inhibit crystal lattice formation.

Solutions:

  • Re-heat and Add More Solvent: Add a small amount of the hot solvent back to the flask until the oil redissolves completely. Then, allow the solution to cool much more slowly. A Dewar flask or insulated container can help achieve slow cooling.

  • Scratch the Flask: Once the solution is cool, use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny speck to the cooled solution to induce crystallization.

  • Use a Co-solvent System: Oiling out is often a sign that you are using too "good" of a solvent. A co-solvent system can provide more control. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., methanol), and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Recrystallization Strategy Decision Tree

start Add Minimum Hot Solvent to Dissolve Crude decision1 Did it Dissolve? start->decision1 cool Cool Solution Slowly decision1->cool Yes solvent_bad Insoluble. Choose a more polar solvent. decision1->solvent_bad No decision2 What Formed? cool->decision2 crystals Crystals Formed decision2->crystals oiled_out Compound 'Oiled Out' decision2->oiled_out nothing Nothing Formed (Clear Solution) decision2->nothing success Pure Crystals crystals->success solution1 Re-heat, add more solvent, cool slower, scratch flask. oiled_out->solution1 solution2 Solution is not saturated. Reduce solvent volume or add an anti-solvent. nothing->solution2 solution1->cool solution2->cool

Caption: A decision tree for troubleshooting recrystallization.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound? A1: Common impurities are typically related to the synthetic route. If your synthesis starts from 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and sodium methoxide, you may have unreacted starting material[5]. If the synthesis involves building the ring system, precursors or incompletely cyclized intermediates could be present[6]. Hydrolysis of related chloro-pyrrolopyrimidines back to the 4-oxo/hydroxy analogue during aqueous workup is a well-documented issue and could be a potential impurity[7].

Q2: How should I properly store my purified compound to prevent degradation? A2: Given the potential instability of similar heterocyclic systems to light and atmosphere, it is best to take precautions[4]. Store your pure, dry compound in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), at a low temperature (e.g., 4 °C or -20 °C), and preferably under an inert atmosphere like nitrogen or argon to prevent potential oxidation.

Q3: My purification attempts are failing, and I suspect my compound is decomposing. How can I be sure? A3: Forced degradation studies, even on a small scale, can be very informative[8][9]. Dissolve a small amount of your crude material in separate vials containing dilute acid (0.1N HCl), dilute base (0.1N NaOH), and an oxidizing agent (e.g., 3% H₂O₂). Monitor the samples by TLC or LC-MS over a few hours. This will reveal the compound's vulnerabilities and help you choose purification and storage conditions that avoid degradation[10].

Q4: What is the best way to load my sample onto a silica gel column if it's not very soluble in the starting eluent? A4: If your compound has poor solubility in the non-polar solvent system required for good separation, you should use a "dry loading" technique[11]. Dissolve your crude sample in a good solvent (like methanol or DCM), add a small amount of silica gel (about 10-20 times the mass of your sample) to the solution, and then remove the solvent under reduced pressure (rotovap) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column[11]. This method prevents the use of a strong loading solvent that would ruin the separation.

Section 5: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes the compound requires a basic modifier to prevent peak tailing.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM/Methanol + 0.5% Et₃N).

  • Column Packing: Pour the slurry into your column and use gentle pressure to pack a uniform bed. Ensure no air bubbles are trapped.

  • Sample Loading: Using the dry loading method described in FAQ #4 is highly recommended. Add your silica-adsorbed sample to the top of the packed column, and carefully add a thin layer of sand to protect the surface.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Elution: Gradually and systematically increase the proportion of the polar solvent (e.g., increase from 2% to 10% Methanol over several column volumes). The optimal gradient will depend on the separation needed.

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., UV light, permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to co-evaporate with a solvent like toluene to remove residual triethylamine, which can be difficult to remove otherwise.

Protocol 2: Recrystallization via Co-Solvent System

This protocol is ideal when a single solvent does not provide adequate results.

  • Dissolution: Place the crude, semi-purified compound into an Erlenmeyer flask with a stir bar. Add a minimal volume of a "good" solvent (e.g., hot methanol) just sufficient to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add a "poor" or "anti-solvent" (e.g., deionized water or hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Re-solubilization: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For very soluble compounds, subsequent cooling in an ice bath may be necessary.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

References

  • Serafin, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. RSC Advances, 12(29), 18685-18703. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • [No valid reference for this number]
  • Lecinsk, J. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • [No valid reference for this number]
  • [No valid reference for this number]
  • Anjali, D., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • [No valid reference for this number]
  • [No valid reference for this number]
  • [No valid reference for this number]
  • [No valid reference for this number]
  • [No valid reference for this number]
  • [No valid reference for this number]
  • Khouzaim, L., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31, 1378–1389. Retrieved from [Link]

  • [No valid reference for this number]
  • [No valid reference for this number]
  • [No valid reference for this number]
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • [No valid reference for this number]
  • [No valid reference for this number]

Sources

Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyrrolo[2,3-d]pyrimidines. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the synthesis of this important heterocyclic scaffold, which is a core component of numerous therapeutic agents. As Senior Application Scientists, we have compiled this resource based on a deep understanding of the underlying chemistry and extensive experience in the field.

Part 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The construction of the core 7-deazapurine ring system is the foundation of any synthesis. Challenges here can halt a project before it truly begins.

Question 1: My multi-component reaction for the synthesis of a polysubstituted pyrrolo[2,3-d]pyrimidine is giving low yields and a complex mixture of products. What are the critical parameters to control?

Answer: Multi-component reactions (MCRs) are elegant for their efficiency, but their success hinges on the precise orchestration of multiple reactive pathways. Low yields and product mixtures often arise from a lack of control over reaction kinetics and equilibria.

  • Causality: In a typical MCR involving an amine, a carbonyl compound, and a source of the pyrimidine ring, the relative rates of competing reactions (e.g., self-condensation of the carbonyl partner, undesired side reactions of the amine) are critical. The choice of catalyst and solvent plays a pivotal role in directing the reaction toward the desired product. For instance, a Brønsted acid catalyst might accelerate the initial condensation steps, while a Lewis acid could be more effective in a subsequent cyclization.

  • Troubleshooting & Optimization:

    • Catalyst Screening: Systematically screen a panel of catalysts, including both Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., Sc(OTf)₃, InCl₃). The optimal catalyst will depend on the specific substrates.

    • Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. A less polar solvent might favor the desired cyclization by promoting intramolecular interactions, while a more polar, protic solvent could facilitate undesired hydrolysis or side reactions. Compare solvents like ethanol, isopropanol, acetonitrile, and toluene.

    • Stoichiometry and Order of Addition: While MCRs are often performed in a one-pot fashion, the order of addition of reactants can be crucial. Pre-forming an intermediate by reacting two components before adding the third can sometimes dramatically improve the yield and purity.

    • Temperature Control: A thorough temperature optimization study is essential. Higher temperatures may accelerate the desired reaction but can also promote decomposition and side reactions.

Visualizing the Workflow: A General MCR for Pyrrolo[2,3-d]pyrimidines

MCR_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Arylglyoxal Arylglyoxal One_Pot_Reaction One-Pot Reaction Arylglyoxal->One_Pot_Reaction 6-Aminouracil 6-Aminouracil 6-Aminouracil->One_Pot_Reaction Barbituric_Acid_Derivative Barbituric_Acid_Derivative Barbituric_Acid_Derivative->One_Pot_Reaction Catalyst Catalyst Catalyst->One_Pot_Reaction Solvent Solvent Solvent->One_Pot_Reaction Temperature Temperature Temperature->One_Pot_Reaction Workup_Purification Workup & Purification One_Pot_Reaction->Workup_Purification Product Pyrrolo[2,3-d]pyrimidine Workup_Purification->Product Suzuki_Troubleshooting Start Low Yield / Dehalogenation Check_Catalyst Is the catalyst/ligand optimal? Start->Check_Catalyst Change_Catalyst Try Pd(dppf)Cl2, XPhos, SPhos Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use K3PO4 or Cs2CO3 Check_Base->Change_Base No Check_Boronic_Acid Is the boronic acid stable? Check_Base->Check_Boronic_Acid Yes Change_Base->Check_Boronic_Acid Use_Boronate_Ester Switch to pinacol boronate ester Check_Boronic_Acid->Use_Boronate_Ester No Check_Solvent Are reactants soluble? Check_Boronic_Acid->Check_Solvent Yes Use_Boronate_Ester->Check_Solvent Optimize_Solvent Adjust solvent ratio (e.g., dioxane/water) Check_Solvent->Optimize_Solvent No Success Improved Yield Check_Solvent->Success Yes Optimize_Solvent->Success

Caption: A decision tree for troubleshooting common issues in Suzuki cross-coupling reactions of 4-chloropyrrolo[2,3-d]pyrimidines.

Part 4: Functionalization of the Pyrrole Ring

Question 5: I am trying to N-alkylate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, but I'm getting a mixture of N7- and N1-alkylated products. How can I improve the regioselectivity for the desired N7 isomer?

Answer: The pyrrolo[2,3-d]pyrimidine scaffold has multiple nucleophilic nitrogen atoms, and controlling the site of alkylation can be challenging. The N7 position of the pyrrole ring is generally more nucleophilic and sterically accessible than the pyrimidine nitrogens, but side reactions can occur.

  • Causality: The regioselectivity of N-alkylation is influenced by the nature of the base, the solvent, and the electrophile. Stronger bases can generate a more delocalized anion, potentially leading to a loss of selectivity. The counterion of the base can also play a role in directing the electrophile.

  • Troubleshooting & Optimization:

    • Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide better N7 selectivity compared to stronger bases like sodium hydride (NaH). [1]

    • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used. Acetonitrile is often a good choice for promoting N7 alkylation. [1]

    • Protecting Groups: If achieving the desired regioselectivity is particularly difficult, a protecting group strategy may be necessary. For example, protecting the N7 position with a removable group like a tosyl or SEM group allows for unambiguous functionalization at other positions, followed by deprotection.

Data Presentation: N-Alkylation Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Ethyl IodideK₂CO₃AcetonitrileRefluxHigh[1]
Benzyl BromideCs₂CO₃DMFRoom TempGood[1]
Methyl TosylateNaHTHF0 to RTModerate (mixture)[1]

Part 5: General Troubleshooting

Question 6: My final substituted pyrrolo[2,3-d]pyrimidine is proving very difficult to purify by standard silica gel chromatography. What alternative purification strategies can I employ?

Answer: The polar nature of the pyrrolo[2,3-d]pyrimidine core, often combined with other polar functional groups, can lead to poor solubility in common chromatography solvents and streaking on silica gel.

  • Causality: The nitrogen atoms in the heterocyclic system can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.

  • Troubleshooting & Optimization:

    • Modified Silica Gel Chromatography:

      • Base-washing: Pre-treating the silica gel with a dilute solution of triethylamine in the eluent can neutralize the acidic sites and improve peak shape.

      • Amine-functionalized Silica: Using commercially available amine-functionalized silica gel can be highly effective for purifying basic compounds.

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents like methanol, acetonitrile, and water, reverse-phase chromatography (e.g., on a C18 column) can be an excellent alternative.

    • Crystallization: Do not underestimate the power of crystallization. A systematic screen of different solvents and solvent mixtures can often yield highly pure material, even from a relatively impure crude product.

    • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a powerful technique, offering different selectivity compared to HPLC and often providing faster purifications.

References

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. Available at: [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PMC - NIH. Available at: [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH. Available at: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Available at: [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.

Sources

Technical Support Center: Scale-Up Synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, chemists, and process development professionals encountering challenges when transitioning this synthesis from laboratory to pilot or manufacturing scale. We will address common issues through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and process experience.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially at scale. A common and effective strategy involves the initial construction of a versatile chlorinated intermediate, 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a nucleophilic aromatic substitution (SNAr) with methoxide to install the desired methoxy group.

The general synthetic pathway is illustrated below. Success at a larger scale hinges on mastering the chlorination and methoxylation steps, which are the primary focus of this guide.

G cluster_0 Core Synthesis cluster_1 Key Intermediate Formation cluster_2 Final Methoxylation Step A 2,6-Diaminopyrimidin-4-ol B 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol A->B Cyclization (e.g., with chloroacetaldehyde) C 2-Amino-4-chloro-7H- pyrrolo[2,3-d]pyrimidine B->C Chlorination (e.g., POCl₃) E 4-Methoxy-7H-pyrrolo[2,3-d] pyrimidin-2-amine C->E S_NAr Reaction D Sodium Methoxide (NaOMe in MeOH) D->E

Caption: General Synthetic Pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered problems during the scale-up synthesis.

Step 1: Chlorination of 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The conversion of the 4-ol (or its tautomeric 4-one form) to the 4-chloro intermediate is a critical step that often presents challenges related to harsh reagents, byproduct formation, and difficult workups.

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish and gives low yields on a larger scale. What can I do?

A1: This is a common issue when moving from grams to kilograms. Several factors could be at play:

  • Reagent Stoichiometry and Purity: At scale, the stoichiometry of POCl₃ becomes more critical. Ensure you are using at least 3-5 equivalents. The quality of the POCl₃ is also paramount; older or partially hydrolyzed reagent will be less effective.

  • Temperature Control: While this reaction is typically run at reflux, poor heat transfer in large reactors can lead to localized cold spots. Ensure vigorous agitation and uniform heating. A reaction temperature of 100-110 °C is generally required for this transformation.[1]

  • Solvent/Co-solvent: While neat POCl₃ can be used, its viscosity and high boiling point can complicate things. Using a high-boiling inert solvent like toluene or acetonitrile can improve slurry agitation and heat transfer.[1][2]

  • Tertiary Amine Additive: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can accelerate the reaction by activating the hydroxyl group and scavenging the HCl byproduct.[1] This is highly recommended for scale-up.

Q2: After quenching the POCl₃, I'm getting a thick, unfilterable slurry and poor recovery of my 2-amino-4-chloro intermediate. How can I improve the workup?

A2: The workup of POCl₃ reactions is notoriously difficult at scale.

  • Controlled Quench: Never quench the reaction mixture directly into a large volume of water. The highly exothermic reaction can be dangerous and lead to product degradation. The best practice is a "reverse quench": slowly and carefully adding the reaction mixture to a well-stirred, cooled (0-10 °C) vessel of aqueous sodium bicarbonate or sodium hydroxide solution.

  • pH Control: During the quench, the pH must be carefully controlled. Aim for a final pH of 8-9 to ensure the product, which is an amine, is in its free base form and to neutralize all acidic species.[1]

  • Extraction Solvent: Dichloromethane (DCM) or ethyl acetate are common extraction solvents. However, at scale, consider using a solvent with a higher boiling point and lower density than water, such as toluene or 2-methyl-THF, to simplify phase separation and reduce solvent loss.

  • Managing Phosphoric Salts: The inorganic phosphate salts generated are often the cause of filtration issues. Ensure the quench volume is large enough to keep them dissolved or as a fine, manageable precipitate. An aging period of 1-2 hours after pH adjustment can help improve the physical form of the solids before filtration or extraction.[1]

Step 2: Methoxylation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This SNAr reaction is generally efficient but requires strict control of conditions to avoid incomplete conversion and side reactions.

Q3: My methoxylation reaction is incomplete, and I see significant starting material even after prolonged reaction times. What is the likely cause?

A3: Incomplete conversion is the most common problem in this step. The root cause is often related to the nucleophile or the reaction conditions.

  • Nucleophile Quality and Stoichiometry: Sodium methoxide (NaOMe) is highly hygroscopic. Moisture will consume the nucleophile and can also promote hydrolysis of the starting material. Use freshly opened, high-purity NaOMe or a commercially available solution in methanol. Ensure you are using a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure your reactor, solvent (methanol or THF), and nitrogen atmosphere are scrupulously dry.

  • Temperature: While the reaction can proceed at room temperature, gentle heating to 40-60 °C is often required to achieve a reasonable reaction rate and full conversion at scale. Monitor the internal temperature closely, as there can be a slight exotherm upon adding the NaOMe.

  • Solubility: The starting 4-chloro intermediate may have limited solubility in methanol at room temperature. Heating can improve solubility and reaction rate. If using a co-solvent like THF, ensure sufficient methanol is present to solubilize the sodium methoxide.

Q4: I am observing a significant amount of the 2-amino-4-hydroxy byproduct in my final product. How can I prevent this?

A4: The formation of the 4-hydroxy compound is a direct result of hydrolysis, where water acts as a nucleophile on the 4-chloro intermediate. This is exacerbated by:

  • Wet Sodium Methoxide: As mentioned in Q3, moisture in the NaOMe is a primary culprit.

  • Wet Solvent: Using non-anhydrous grade methanol or THF will introduce water.

  • Atmospheric Moisture: On a large scale, with longer addition times, exposure to ambient air can introduce significant moisture. Maintain a robust nitrogen blanket throughout the process.

The troubleshooting logic for this critical step can be visualized as follows:

G cluster_incomplete Troubleshooting: Incomplete Conversion cluster_byproduct Troubleshooting: 4-Hydroxy Byproduct Start In-Process Control (IPC) Shows Incomplete Reaction or Byproduct Formation Check_NaOMe 1. Verify NaOMe Quality & Stoichiometry (Use fresh reagent, 1.2-1.5 eq.) Start->Check_NaOMe Low Conversion Strict_Anhydrous 1. Implement Strict Anhydrous Protocol (Oven-dried glassware, anhydrous solvents) Start->Strict_Anhydrous Byproduct Detected Check_Conditions 2. Confirm Anhydrous Conditions (Dry solvent, N₂ atmosphere) Check_NaOMe->Check_Conditions Increase_Temp 3. Increase Reaction Temperature (Target 40-60 °C) Check_Conditions->Increase_Temp Check_Solubility 4. Assess Substrate Solubility (Ensure clear dissolution) Increase_Temp->Check_Solubility N2_Blanket 2. Maintain Positive N₂ Pressure (Especially during additions) Strict_Anhydrous->N2_Blanket

Sources

Validation & Comparative

A Comparative Guide to 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine and Other Pyrrolopyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a vast number of protein kinases, making it a cornerstone for the development of targeted therapies.[2] This guide provides a comparative analysis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its analogs, focusing on their performance as kinase inhibitors and offering insights into their structure-activity relationships (SAR). We will delve into supporting experimental data, provide detailed protocols for key assays, and explore the causality behind experimental choices to empower researchers in their drug discovery endeavors.

The strategic placement of various substituents on the pyrrolo[2,3-d]pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide will specifically explore how modifications at the 4-position, such as the methoxy group in our topic compound, and other key positions influence the biological activity against a range of kinase targets implicated in cancer and other diseases.

Comparative Analysis of Biological Activity

The biological activity of pyrrolopyrimidine derivatives is highly dependent on the substitution pattern around the core scaffold. Below, we present a comparative analysis of this compound and its analogs, focusing on their inhibitory activity against various kinases and their anti-proliferative effects on cancer cell lines.

Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of this compound and a selection of other pyrrolopyrimidine derivatives against various protein kinases. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Compound IDStructureTarget KinaseIC50 (µM)Reference
1 (Analog of Topic Compound) 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivativeLRRK2Potent (specific value not disclosed)[4]
2 2-amino-pyrrolo[2,3-d]pyrimidine derivativeAurora-A0.008[2]
3 Tricyclic pyrrolo[2,3-d]pyrimidine-imine(Antiproliferative)4.01 (HT-29 cells)[5]
4 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivative(Antiproliferative)3.72 (Hela cells)[6]
5 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativeBtk0.0217[7]
6 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivativeCDK9Strong inhibition (specific value not disclosed)[8]

Note: The data presented is a compilation from multiple sources and should be used for comparative trend analysis rather than direct quantitative comparison.

Insights from the Data:

  • Potency: The 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has been shown to yield highly potent inhibitors, with compound 2 exhibiting nanomolar activity against Aurora-A kinase.[2]

  • Target Diversity: The versatility of the pyrrolopyrimidine scaffold is evident from the diverse range of kinase targets, including LRRK2, Aurora-A, Btk, and CDKs.[2][4][7][8]

  • Antiproliferative Activity: Several derivatives, such as compounds 3 and 4 , demonstrate significant anti-proliferative activity against various cancer cell lines, highlighting their therapeutic potential.[5][6]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key structure-activity relationships for the pyrrolo[2,3-d]pyrimidine scaffold:

  • The 2-Amino Group: The presence of a 2-amino group is a common feature in many potent pyrrolopyrimidine kinase inhibitors, as it can act as a key hydrogen bond donor, mimicking the interactions of the adenine core of ATP.[2]

  • The 4-Position: Substitution at the 4-position significantly influences both potency and selectivity. The introduction of an alkoxy group, such as the methoxy group in the topic compound or the ethoxy group in its LRRK2 inhibitor analog, is a strategy to modulate physicochemical properties and target engagement.[4]

  • The 7-Position: The nitrogen at the 7-position of the pyrrole ring is another critical point for modification. Substitutions at this position can be tailored to interact with specific pockets in the kinase active site, thereby enhancing selectivity and potency.

Below is a DOT script generating a diagram to illustrate the key pharmacophoric features of the pyrrolo[2,3-d]pyrimidine scaffold.

Caption: Key pharmacophoric features of the pyrrolo[2,3-d]pyrimidine scaffold.

Experimental Protocols

To ensure the reproducibility and scientific validity of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate pyrrolopyrimidine inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Stop_Deplete 2. Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) Kinase_Reaction->Stop_Deplete Convert_Detect 3. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Deplete->Convert_Detect Measure 4. Measure Luminescence Convert_Detect->Measure End End Measure->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the amount of kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[9]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives continue to be a highly productive area of research in drug discovery. The versatility of this core structure allows for the development of potent and selective inhibitors against a wide array of protein kinases. The comparative data and structure-activity relationships discussed in this guide highlight the importance of strategic substitutions at key positions to achieve desired biological activities.

Future research in this area will likely focus on the development of next-generation pyrrolopyrimidine inhibitors with improved pharmacokinetic profiles, enhanced selectivity to overcome off-target effects, and the ability to address acquired resistance mechanisms in clinical settings. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and impactful field.

References

  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. Available at: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. Available at: [Link]

  • 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. PubMed. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure. Its inherent ability to mimic the purine core allows it to effectively compete for the ATP-binding sites of numerous protein kinases, which are pivotal regulators of cellular signaling.[1] This guide provides a comparative analysis of the efficacy of a specific subclass, the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives, in various cell-based assays. We will delve into their mechanism of action, compare the potency of different analogs, and provide detailed protocols for key experimental evaluations.

The Rationale for Targeting Kinases with Pyrrolo[2,3-d]pyrimidines

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] The 7H-pyrrolo[2,3-d]pyrimidine core, by acting as an ATP-competitive inhibitor, can effectively block these aberrant signaling pathways. The 4-methoxy and 2-amino substitutions on this scaffold are critical pharmacophoric features that can be further functionalized to enhance potency and selectivity for specific kinase targets.[5]

The general mechanism of action for many of these derivatives involves their entry into the cell and binding to the ATP-pocket of a target kinase. This inhibition disrupts the downstream signaling cascade, leading to various cellular outcomes such as cell cycle arrest, apoptosis, and inhibition of proliferation.

Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Kinases Downstream Kinases (e.g., MAPK, PI3K) Receptor_Tyrosine_Kinase->Downstream_Kinases Phosphorylates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Derivative 4-methoxy-7H-pyrrolo[2,3-d] pyrimidin-2-amine Derivative Derivative->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive) ATP ATP ATP->Receptor_Tyrosine_Kinase

Caption: General signaling pathway inhibited by pyrrolopyrimidine derivatives.

Comparative Efficacy of Selected Derivatives

The true measure of a compound's potential lies in its performance in cell-based assays that mimic a biological system. Below is a comparison of several this compound derivatives, highlighting their inhibitory concentrations (IC50) against various cancer cell lines and kinase targets. The choice of cell line is critical; for instance, MV4-11 is a human leukemia cell line known to be sensitive to kinase inhibitors, making it a good model for initial screening.

Compound IDTarget Kinase(s)Cell LineAssay TypeIC50 (nM)Reference
Compound 5n PAK4MV4-11Cell Viability7.8[6]
Compound 5o PAK4MV4-11Cell Viability38.3[6]
Compound B16 BtkVariousKinase Activity21.70[7]
Compound 7 LRRK2In vitroKinase ActivityPotent (unspecified)[8]
Compound 31r EGFR triple mutantBa/F3Cell ViabilitySubnanomolar[9]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

In-Depth Experimental Protocols

To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are paramount. Here, we detail the methodologies for two fundamental assays in the evaluation of these derivatives.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

MTT Assay Workflow Start Start: Seed cells in a 96-well plate Incubate_Adhesion Incubate for 24h to allow cell adhesion Start->Incubate_Adhesion Treat_Cells Treat cells with serial dilutions of the derivative (include vehicle and positive controls) Incubate_Adhesion->Treat_Cells Incubate_Treatment Incubate for the desired exposure period (e.g., 48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution (0.5 mg/mL) to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm using a plate reader Solubilize->Measure_Absorbance Analyze_Data Analyze data to determine IC50 values Measure_Absorbance->Analyze_Data

Sources

comparative analysis of kinase inhibition profiles for 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Inhibition Profiles of 7H-pyrrolo[2,3-d]pyrimidine Analogs

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. Its structural similarity to adenine allows it to effectively compete with ATP for binding to the kinase active site. Modifications to this core structure have yielded inhibitors with varying potency and selectivity against numerous kinase families. This guide provides a comparative analysis of the kinase inhibition profiles for analogs related to the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their characterization.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Versatile Kinase Hinge-Binder

The core scaffold's nitrogen atoms (N1 and N3) are crucial for its function, as they form key hydrogen bonds with the backbone amide residues of the kinase "hinge" region, the flexible segment that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The true power of this scaffold lies in the synthetic tractability of its substitution points (primarily the C2, C4, and N7 positions), which allows for the fine-tuning of inhibitory activity and selectivity. By modifying these positions, medicinal chemists can extend the molecule into other pockets of the ATP-binding site, thereby achieving high affinity and specificity for a desired kinase target.

Comparative Analysis of Kinase Inhibition Profiles

While direct comparative data for a series of 4-methoxy analogs is sparse in publicly accessible literature, extensive research on structurally similar analogs provides a clear picture of how substitutions at the C4 position and elsewhere on the ring modulate kinase activity. Below, we compare the profiles of different analog series targeting distinct kinase families.

Modifications at the C4 position with substituted anilino groups, combined with variations at other positions, can generate potent inhibitors of receptor tyrosine kinases like VEGFR and EGFR, which are critical drivers of tumor angiogenesis and growth.[1] A study by Gangjee et al. explored a series of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, demonstrating that slight variations can significantly alter the RTK inhibitory profile.[1]

Table 1: Inhibition of Receptor Tyrosine Kinases by C4-Anilino Pyrrolo[2,3-d]pyrimidine Analogs [1]

Compound IDN4-Aryl Moiety6-SubstituentEGFR IC₅₀ (µM)VEGFR-1 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
8 3-bromophenyl3,4,5-trimethoxybenzyl0.140.050.13
9 3-ethynylphenyl3,4,5-trimethoxybenzyl0.030.130.16
10 3-bromophenyl4-methoxybenzyl>100.440.02
12 3-ethynylphenyl4-methoxybenzyl>101.80.005
13 3-ethynylphenyl4-chlorobenzyl0.220.040.15

Source: Data synthesized from Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.[1]

Structure-Activity Relationship (SAR) Insights:

  • Multi-Kinase vs. Selective Inhibition: Compounds 8 , 9 , and 13 demonstrated potent, multi-RTK inhibition, effectively targeting EGFR, VEGFR-1, and VEGFR-2.[1]

  • Achieving Selectivity: In contrast, compounds 10 and 12 showed potent and specific inhibition of VEGFR-2 over the other tested kinases.[1] The shift from a 3,4,5-trimethoxybenzyl group (in 8 and 9 ) to a 4-methoxybenzyl group (in 10 and 12 ) appears crucial for inducing VEGFR-2 selectivity. This highlights how subtle changes in a distal substituent can dramatically modulate the selectivity profile.[1]

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. A series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines, which are very close analogs of the topic compounds, were identified as potent LRRK2 inhibitors.[2]

Table 2: Inhibition of LRRK2 by C4-Ethoxy Pyrrolo[2,3-d]pyrimidine Analogs [2]

Compound IDC2-Amine SubstituentLRRK2 IC₅₀ (nM)Kinome Selectivity (S-score at 1 µM)
Lead Cmpd 3-(Morpholinomethyl)phenyl110.352
7 3-(4-Methylpiperazin-1-yl)phenyl50.136

Source: Data synthesized from Henderson, J. L., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[2]

SAR Insights:

  • Potency and Selectivity: The optimization from the initial lead to compound 7 by modifying the C2-amine substituent not only improved potency against LRRK2 but also significantly enhanced kinase selectivity across the kinome (a lower S-score indicates higher selectivity).[2]

  • CNS Penetration: Compound 7 was also shown to penetrate the central nervous system and inhibit LRRK2 phosphorylation in the brain, demonstrating its potential as a therapeutic agent for Parkinson's disease.[2]

Key Signaling Pathway: JAK/STAT Pathway

Many pyrrolo[2,3-d]pyrimidine analogs are potent inhibitors of Janus kinases (JAKs).[3][4] JAKs are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, regulating inflammation, immunity, and hematopoiesis. Inhibition of this pathway is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[3]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Analog (e.g., Tofacitinib) Inhibitor->JAK Inhibition STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation STAT->STAT_dimer 5. Dimerization Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 7. DNA Binding P P P2 P

Caption: The JAK/STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of these compounds (i.e., their IC₅₀ values), a robust and validated experimental protocol is essential. The following describes a common luminescence-based in vitro kinase assay workflow.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase/luciferin system is used to generate a luminescent signal from the remaining ATP; a lower signal indicates higher kinase activity and less inhibition.

Materials:

  • Purified, active recombinant kinase (e.g., VEGFR-2, LRRK2, JAK1)

  • Kinase-specific substrate peptide

  • Test compounds (analogs) dissolved in DMSO

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at a concentration near the Kₘ for the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Workflow:

  • Compound Plating:

    • Create a serial dilution series of the test compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate peptide, and reaction buffer.

    • Add the master mix to the wells containing the test compounds.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP and then generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow Start Start: Compound Dilution Plating 1. Plate Compounds (Serial Dilutions in 384-well plate) Start->Plating AddKinase 2. Add Kinase/Substrate Mix Plating->AddKinase PreInc 3. Pre-incubate (15 min) AddKinase->PreInc AddATP 4. Initiate Reaction with ATP PreInc->AddATP Incubate 5. Incubate (60 min) AddATP->Incubate Stop 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Detect 7. Add Detection Reagent (Luciferase/Luciferin) Stop->Detect Read 8. Measure Luminescence Detect->Read Analyze End: Analyze Data (Calculate IC₅₀) Read->Analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7544-7558. Available at: [Link]

  • Xue, L., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. Available at: [Link]

  • Henderson, J. L., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1595-1600. Available at: [Link]

  • Wang, T., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2749-2753. Available at: [Link]

  • Wang, X., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. Available at: [Link]

  • Barrett, K., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2247-2259. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of numerous kinases has made it a cornerstone for designing potent and selective therapeutic agents. This guide provides an in-depth comparison of the in vitro (laboratory-based) and in vivo (within a living organism) efficacy of a specific subclass: inhibitors based on the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine framework. We will explore how subtle molecular modifications to this core structure dictate target specificity, cellular activity, and ultimate therapeutic potential in preclinical models, bridging the critical gap between benchtop data and whole-animal validation.

Section 1: Targeting Acquired Resistance in Oncology: The Fourth-Generation EGFR Inhibitors

The battle against non-small cell lung cancer (NSCLC) has been revolutionized by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, their efficacy is often curtailed by acquired resistance mutations, most notably the T790M and C797S mutations. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in developing fourth-generation inhibitors to overcome this challenge.

In Vitro Efficacy: From Enzyme to Cell

The initial litmus test for any new inhibitor is its ability to block the target enzyme's activity. For EGFR inhibitors, this is measured as the half-maximal inhibitory concentration (IC₅₀) against purified, often mutated, forms of the EGFR kinase.

A prime example is the development of compound 31r , a potent pyrrolo[2,3-d]pyrimidine derivative designed to combat the triple-mutant EGFR (e.g., containing 19del/T790M/C797S)[1]. The inclusion of a methoxy substituent was found to be a key contributor to its superior selectivity[1]. In enzymatic assays, these compounds demonstrate high potency. However, enzymatic potency must translate to cellular activity. Researchers use engineered cell lines, such as Ba/F3, which are dependent on the activity of a specific EGFR mutant for survival. Compound 31r showcased subnanomolar IC₅₀ values against Ba/F3 cells expressing EGFR triple mutants, while importantly, sparing wild-type EGFR, predicting a wider therapeutic window[1].

Table 1: In Vitro Profile of a Representative EGFR Inhibitor (Compound 31r)

Assay Type Target IC₅₀ (nM) Source
Cellular Assay Ba/F3 EGFR19del/T790M/C797S < 1 [1]
Cellular Assay Ba/F3 EGFRL858R/T790M/C797S < 1 [1]

| Cellular Assay | Ba/F3 Wild-Type EGFR | > 1000 |[1] |

In Vivo Efficacy: The Xenograft Challenge

Potent in vitro activity is a prerequisite, but not a guarantee, of in vivo success. The transition to animal models introduces complex physiological variables, including absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics.

The in vivo efficacy of compound 31r was evaluated in a mouse xenograft model, where human PC-9 tumor cells harboring the EGFR19del/T790M/C797S mutation were implanted into mice[1]. The study demonstrated that oral administration of 31r led to significant, dose-dependent tumor regression over a 21-day period[1]. This successful translation from cell-based assays to a living model was underpinned by the compound's favorable pharmacokinetic properties, which ensured that sufficient concentrations of the drug reached the tumor tissue to inhibit the target.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assay Enzymatic Assay Cellular Assay Cellular Assay Enzymatic Assay->Cellular Assay Potency Check Selectivity Panel Selectivity Panel Cellular Assay->Selectivity Panel Off-Target Check Pharmacokinetics Pharmacokinetics Selectivity Panel->Pharmacokinetics Candidate Selection Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Dose Selection Biomarker Analysis Biomarker Analysis Xenograft Model->Biomarker Analysis Target Engagement Lead_Compound Lead_Compound Lead_Compound->Enzymatic Assay

Caption: Drug discovery workflow from in vitro to in vivo studies.

Section 2: A Shift in Therapeutic Area: LRRK2 Inhibitors for Parkinson's Disease

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is highlighted by its application in neurodegenerative diseases. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's disease. A series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines, close analogs of the 4-methoxy series, were identified as potent LRRK2 inhibitors[2].

In Vitro vs. In Vivo Correlation in the CNS

For a CNS-targeted drug, the primary in vivo challenge is not just systemic bioavailability, but the ability to cross the blood-brain barrier (BBB).

  • In Vitro : An optimized compound, referred to as compound 7 in the study, demonstrated potent inhibition of LRRK2 kinase activity and good selectivity across the wider kinome[2].

  • In Vivo : Efficacy in this context is not measured by tumor shrinkage, but by target engagement within the brain. This was assessed by measuring the phosphorylation of a key LRRK2 substrate, Ser935, in the brains of mice and rats after oral administration. Compound 7 showed significant, dose-dependent inhibition of Ser935 phosphorylation, confirming that it not only crossed the BBB but also engaged its target in the relevant tissue at pharmacologically active concentrations[2].

This case illustrates a different but equally critical aspect of the in vitro to in vivo bridge: confirming target modulation in the specific tissue or organ system relevant to the disease pathology.

LRRK2_Pathway LRRK2_mut LRRK2 Mutation LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mut->LRRK2_active Substrate_p Substrate Phosphorylation (e.g., p-Ser935) LRRK2_active->Substrate_p Dysfunction Neuronal Dysfunction & Cell Death Substrate_p->Dysfunction Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (Compound 7) Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway in Parkinson's disease.

Section 3: Lessons in Target Versatility and Bioavailability

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for a wide array of targets, with each application providing unique insights into the translation of efficacy.

  • Microtubule Inhibition : In some designs, substitutions can completely alter the mechanism of action. A series of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines were found to act not as kinase inhibitors, but as microtubule inhibitors, inducing cell cycle arrest[3]. For these compounds, methoxy substitutions on an N7-benzyl ring were found to improve antitumor activity in vitro[3]. This demonstrates that the core scaffold's function is highly dependent on its substitution pattern.

  • The Bioavailability Hurdle : A study on Protein Kinase B (Akt) inhibitors provides a cautionary tale. An initial series of potent in vitro inhibitors based on the scaffold showed poor in vivo performance due to rapid metabolism, leading to low oral bioavailability[4]. This necessitated a medicinal chemistry campaign to modify the molecule's linker group, ultimately yielding carboxamide derivatives with vastly improved pharmacokinetic profiles that strongly inhibited tumor growth in xenograft models[4]. This underscores the principle that in vivo efficacy is a multi-parameter optimization problem where metabolic stability is as important as raw potency.

Table 2: Comparative Overview of Different Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Inhibitor Class Primary Target Key In Vitro Metric Key In Vivo Metric Key Challenge Source
4th-Gen EGFR TKI Mutant EGFR Cellular IC₅₀ vs. triple mutant Tumor growth inhibition Overcoming C797S mutation [1]
LRRK2 Inhibitor LRRK2 Kinase IC₅₀ & selectivity p-Ser935 inhibition in brain CNS penetration [2]
Akt Inhibitor Akt/PKB Kinase IC₅₀ & cellular biomarkers Tumor growth inhibition Poor oral bioavailability [4]

| Microtubule Agent | Tubulin | Cytotoxicity GI₅₀ | (Not reported) | Shifting mechanism of action |[3] |

Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Efficacy Study

This protocol is a generalized representation based on methodologies described in the literature, such as the study on EGFR inhibitors[1].

  • Cell Culture and Implantation :

    • Culture human cancer cells (e.g., PC-9 EGFR19del/T790M/C797S) under standard sterile conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject approximately 5 x 10⁶ cells into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth and Randomization :

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into vehicle control and treatment groups (n=5-8 per group).

  • Drug Administration :

    • Prepare the test compound (e.g., Compound 31r) in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound orally (p.o.) once daily at predetermined doses (e.g., 40, 60, 80 mg/kg) for 21 consecutive days. The vehicle group receives the vehicle alone.

  • Monitoring and Endpoint :

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further biomarker analysis (e.g., Western blot for phosphorylated EGFR).

    • Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.

Protocol 2: In Vivo Target Engagement Assay (LRRK2)

This protocol is a generalized representation based on methodologies for assessing LRRK2 inhibitors[2].

  • Animal Dosing :

    • Acclimate mice or rats for at least one week before the study.

    • Administer the LRRK2 inhibitor (e.g., Compound 7) or vehicle via oral gavage at specified doses (e.g., 30, 100 mg/kg).

  • Tissue Collection :

    • At a predetermined time point post-dosing (e.g., 2 hours), euthanize the animals.

    • Rapidly dissect the brain, isolating specific regions if necessary (e.g., striatum).

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C to preserve protein phosphorylation states.

  • Protein Extraction and Western Blotting :

    • Homogenize the frozen brain tissue in a lysis buffer containing phosphatase and protease inhibitors.

    • Determine the total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated LRRK2 substrate (e.g., anti-pSer935) and total LRRK2 or a loading control (e.g., anti-Actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Analysis :

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and express the level of phosphorylated protein as a ratio to the total protein or loading control. Compare the ratios between treated and vehicle groups to determine the percentage of target inhibition.

Conclusion

The this compound scaffold and its close analogs are a testament to the power of scaffold-based drug design. This guide demonstrates that while in vitro assays are essential for establishing initial potency and selectivity, they are only the first step. The true measure of a compound's potential lies in its in vivo performance, which is a complex interplay of its intrinsic activity, pharmacokinetic properties, and its ability to engage its target in the relevant physiological environment. Successful translation from the flask to a living system requires a deep understanding of the biological context of the disease, whether it involves overcoming drug resistance in tumors or penetrating the blood-brain barrier to treat neurodegeneration.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health (NIH). [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Institutes of Health (NIH). [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]

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head-to-head comparison of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison for Synthetic Strategy: 4-Chloro- vs. 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry

In the landscape of drug discovery, particularly in the synthesis of kinase inhibitors, the 7-deazapurine (7H-pyrrolo[2,3-d]pyrimidine) scaffold is a cornerstone.[1][2] Its structural resemblance to adenine allows it to function as a privileged scaffold, forming the core of numerous therapeutic agents.[3][4] Within this class, two key intermediates often present a strategic choice for synthetic chemists: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a versatile and reactive precursor, and 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine , a more functionalized downstream building block.

This guide provides a head-to-head comparison of these two compounds from a synthetic utility perspective. The objective is not to declare one superior, but to illuminate the distinct strategic advantages of each, enabling researchers, scientists, and drug development professionals to make informed decisions that align with their synthetic goals, whether pursuing divergent library synthesis for structure-activity relationship (SAR) studies or a convergent approach towards a specific complex target.

Physicochemical Properties at a Glance

A foundational understanding begins with the physical and chemical properties of these intermediates. These characteristics influence reaction conditions, solvent choices, and purification strategies.

Property4-chloro-7H-pyrrolo[2,3-d]pyrimidineThis compound
Structure 4-chloro-7H-pyrrolo[2,3-d]pyrimidinethis compound
Molecular Formula C₆H₄ClN₃[5]C₇H₈N₄O
Molecular Weight 153.57 g/mol [5]164.16 g/mol
Appearance Light-colored to off-white crystalline solid[1]Data not widely available; predicted to be a solid
Melting Point 170–175 °C[1]Data not widely available
Solubility Soluble in DMSO, DMF, ethanol; sparingly in water[1]Predicted to have good solubility in polar organic solvents
Key Reactive Site Electrophilic C4-carbon due to C-Cl bond[1]Nucleophilic N7-H, C5-H, and C2-amine

Synthesis of Key Intermediates

The accessibility of a starting material is a critical factor in its selection. Both compounds can be prepared through robust, multi-step synthetic sequences.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This achiral precursor is the gateway to a vast chemical space of 7-deazapurines. Its synthesis has been optimized for high yield and scalability, reflecting its importance. A common and efficient route begins with the alkylation of ethyl 2-cyanoacetate, followed by a series of cyclizations and a final chlorination step.[6]

Experimental Protocol: High-Yield Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [6]

  • Step 1: Alkylation. Ethyl 2-cyanoacetate is coupled with 2-bromo-1,1-dimethoxyethane in the presence of a base (e.g., potassium carbonate) to form ethyl 2-cyano-4,4-dimethoxybutanoate.

  • Step 2: Pyrimidine Formation. The butanoate derivative is cyclized with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

  • Step 3: Pyrrole Annulation. Acid-catalyzed intramolecular cyclization and elimination of methanol affords 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Step 4: Chlorination. The pyrimidin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or SOCl₂ with DMF, to yield the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The reaction with POCl₃ in the presence of N,N-diisopropylethylamine in toluene is an effective method, yielding the product with high purity and an 84% conversion rate.[6]

G cluster_synthesis_chloro Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Ethyl_2_cyanoacetate Ethyl 2-cyanoacetate Butanoate_deriv Ethyl 2-cyano-4,4- dimethoxybutanoate Ethyl_2_cyanoacetate->Butanoate_deriv Alkylation Pyrimidinol 6-Amino-5-(2,2-dimethoxyethyl) pyrimidin-4-ol Butanoate_deriv->Pyrimidinol Cyclization (Formamidine) Pyrrolopyrimidinol 7H-pyrrolo[2,3-d]pyrimidin-4-ol Pyrimidinol->Pyrrolopyrimidinol Pyrrole Annulation (Acid) Final_Chloro 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolopyrimidinol->Final_Chloro Chlorination (POCl3)

Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of this compound

This compound is not typically built from scratch but is instead derived from a chloro-substituted precursor, highlighting the synthetic relationship between the two title molecules. The most direct route involves the nucleophilic substitution of a chlorine atom with a methoxide source.

Experimental Protocol: Synthesis of this compound

Causality: This protocol leverages the inherent reactivity of a C4-chloro substituent. The synthesis starts from the commercially available 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic aromatic substitution (SNAr). Sodium methoxide serves as a potent, small nucleophile, readily displacing the chloride to furnish the desired methoxy product.

  • Reactant Preparation: 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is dissolved or suspended in anhydrous methanol (MeOH).

  • Reagent Addition: A solution of sodium methoxide (NaOMe) in methanol (e.g., 25 wt%, 1.5-2.0 eq) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 65-70 °C) and stirred for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel chromatography or recrystallization to yield pure this compound.[7]

G cluster_synthesis_methoxy Synthesis of this compound Start_Chloro_Amine 2-Amino-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Final_Methoxy_Amine This compound Start_Chloro_Amine->Final_Methoxy_Amine SNAr (NaOMe, MeOH, Reflux)

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr).

Head-to-Head Comparison of Synthetic Utility & Reactivity

The fundamental difference between these two molecules lies in their reactivity and, consequently, their strategic role in a synthetic campaign.

4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The Versatile Precursor

The synthetic power of this molecule is anchored to the reactivity of the C4-chlorine atom. It serves as an excellent electrophilic handle, enabling a divergent synthetic strategy . From this single intermediate, a multitude of analogs can be generated in a single step, making it ideal for initial SAR exploration.

Key Transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This is the hallmark reaction. The electron-deficient pyrimidine ring facilitates the displacement of the chloride by a wide array of nucleophiles. This reaction is routinely used to install various amine side chains, which are critical for kinase hinge-binding interactions.[8][9][10] Conditions can be tuned from thermal reactions with bases like DIPEA to acid-promoted aminations, which can even be performed in water.[9][11]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions such as Suzuki and Stille, allowing for the formation of C-C bonds and the introduction of aryl or alkyl groups at the C4 position.[2]

Strategic Advantage: Speed and diversity. A research team can quickly synthesize dozens of C4-analogs to probe the binding pocket of a biological target. The primary drawback is that the N7-position of the pyrrole can sometimes compete as a nucleophile, necessitating a protection strategy (e.g., with a tosyl group) for certain transformations.[9]

G Chloro 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Amine 4-Amino Derivatives Chloro->Amine SNAr (R-NH2, Base) Alkoxy 4-Alkoxy Derivatives Chloro->Alkoxy SNAr (R-OH, Base) Thioether 4-Thioether Derivatives Chloro->Thioether SNAr (R-SH, Base) Aryl 4-Aryl Derivatives Chloro->Aryl Suzuki Coupling (Ar-B(OH)2, Pd cat.) G Methoxy 4-methoxy-7H-pyrrolo [2,3-d]pyrimidin-2-amine N7_Sub N7-Substituted Methoxy->N7_Sub Alkylation (R-X, Base) C5_Iodo C5-Iodo Intermediate Methoxy->C5_Iodo Iodination (NIS) C5_Aryl C5-Aryl/Alkynyl C5_Iodo->C5_Aryl Suzuki/Sonogashira (Pd cat.)

Caption: Functionalization pathways for the methoxy-scaffold.

Conclusion: A Strategic Choice Based on Synthetic Goals

The head-to-head comparison of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and this compound is not a matter of reactivity alone, but of synthetic strategy.

  • Choose 4-chloro-7H-pyrrolo[2,3-d]pyrimidine when:

    • The primary goal is to rapidly explore a wide range of substituents at the C4-position .

    • You are in the early stages of a project and need to build a diverse library for SAR screening.

    • The target molecule requires an amine, ether, or thioether linkage at C4.

  • Choose this compound (or a related functionalized analog) when:

    • The 4-methoxy and 2-amino functionalities are integral to the final target's pharmacophore.

    • The synthetic strategy requires diversification at the N7 or C5 positions .

    • A convergent synthesis is desired, where complex fragments are introduced in the final steps.

Ultimately, both compounds are invaluable tools in the medicinal chemist's arsenal. The chloro-intermediate provides the gateway, offering broad access to the 7-deazapurine chemical space. The methoxy-amine derivative represents a specific, highly functionalized destination within that space, serving as a launchpad for precise, late-stage modifications. Understanding the distinct roles and reactivity of each allows for the design of more efficient, logical, and successful synthetic routes in the quest for novel therapeutics.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Gangjee, A., et al. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Ben, P., et al. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
  • Al-Sanea, M. M., et al. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Hebach, C., et al. (2005). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. MDPI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Retrieved from [Link]

  • Zhang, H., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Retrieved from [Link]

  • Zhang, J., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Retrieved from [Link]

  • ResearchGate. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • Åkerbladh, L., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. Retrieved from [Link]

  • Chen, Y., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. Retrieved from [Link]

  • Zhang, Z., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Gibhard, L., et al. (2016). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PubMed Central. Retrieved from [Link]

  • Chen, Y., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Retrieved from [Link]

  • Arts, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.